EB-42486
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H22N8O |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4,5,7,7-tetramethyl-N-(3-phenyl-1H-indazol-5-yl)tetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H22N8O/c1-13-18(22(2,3)30-21(29(13)4)26-27-28-30)20(31)23-15-10-11-17-16(12-15)19(25-24-17)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,23,31)(H,24,25) |
InChI Key |
KHSAHYKLUPESPP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of EB-42486: A Selective LRRK2 G2019S Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EB-42486 is a potent and highly selective small molecule inhibitor of the G2019S mutant of Leucine-rich repeat kinase 2 (LRRK2). The LRRK2 G2019S mutation is the most common genetic cause of Parkinson's disease (PD), leading to abnormally high kinase activity. This compound demonstrates a compelling mechanism of action by preferentially targeting this pathogenic form of LRRK2, thereby mitigating downstream cellular dysfunction implicated in PD pathogenesis, such as mitochondrial DNA damage. Its high selectivity for the G2019S mutant over the wild-type (WT) enzyme presents a promising therapeutic strategy with a potentially advantageous safety profile for heterozygous carriers of the mutation. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways.
Core Mechanism of Action: Selective Inhibition of LRRK2 G2019S
Developed by Escape Bio, this compound (also referenced as EB-42168) is an orally available compound designed to specifically inhibit the hyperactive kinase domain of the LRRK2 G2019S mutant.[1] This targeted approach is crucial as it aims to normalize the pathological kinase activity without significantly affecting the physiological functions of wild-type LRRK2.
Quantitative Potency and Selectivity
The inhibitory activity of this compound has been quantified through in vitro assays measuring the phosphorylation of LRRK2. The compound exhibits a significant preference for the G2019S mutant over the wild-type protein.
| Target | IC50 (nM) | Selectivity (WT/G2019S) |
| LRRK2 G2019S | 54 | >90-fold |
| LRRK2 WT | >5000 |
Table 1: In vitro potency and selectivity of this compound against LRRK2 G2019S and LRRK2 WT. Data is derived from quantitative western immunoblot analysis of LRRK2 phosphorylation.[2]
While described as having "impressive kinome selectivity," specific kinome-wide profiling data for this compound is not publicly available. A kinome scan would typically involve screening the inhibitor against a large panel of kinases to assess its off-target effects. For a highly selective inhibitor like this compound, it would be expected to show minimal activity against other kinases at concentrations where it potently inhibits LRRK2 G2019S.
Signaling Pathways Modulated by this compound
The pathogenic G2019S mutation leads to a cascade of downstream cellular events. This compound, by inhibiting the catalytic activity of the mutant LRRK2, can rectify these pathological alterations.
LRRK2 G2019S Signaling Cascade
The G2019S mutation enhances the kinase activity of LRRK2, leading to the hyperphosphorylation of its substrates, including a subset of Rab GTPases such as Rab10. This aberrant phosphorylation disrupts downstream cellular processes.
Mechanism of this compound Intervention
This compound directly binds to the ATP-binding pocket of the LRRK2 G2019S kinase domain, preventing the phosphorylation of its substrates. This targeted inhibition normalizes the downstream signaling pathways.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the mechanism of action of this compound.
Quantitative Western Immunoblot for LRRK2 Phosphorylation
This assay is fundamental to determining the potency and selectivity of LRRK2 inhibitors.
Objective: To quantify the levels of phosphorylated LRRK2 (at Ser935, a marker of kinase activity) in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Cells expressing either wild-type LRRK2 or G2019S-LRRK2 are cultured to a specified confluency. The cells are then treated with a range of concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 2 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing detergents and protease/phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading in the subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated LRRK2 (pSer935) and total LRRK2. Subsequently, the membrane is incubated with species-specific secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase or a fluorescent dye).
-
Detection and Quantification: The signal from the antibodies is detected using an appropriate imaging system. The intensity of the bands corresponding to pLRRK2 and total LRRK2 are quantified, and the ratio of pLRRK2 to total LRRK2 is calculated to determine the extent of inhibition. IC50 values are then derived from the dose-response curves.[2][3]
MitoDNADX Assay for Mitochondrial DNA Damage
This assay is employed to assess the impact of LRRK2 G2019S and the restorative effects of its inhibitors on mitochondrial health.
Objective: To quantify the amount of mitochondrial DNA (mtDNA) damage in cells expressing LRRK2 G2019S, with and without treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Similar to the western blot protocol, cells are cultured and treated with this compound or a vehicle control.
-
DNA Extraction: Total DNA is extracted from the treated cells.
-
Quantitative PCR (qPCR): The assay utilizes a long-range PCR approach. Two sets of primers are used: one to amplify a long fragment of mtDNA and another to amplify a short fragment of mtDNA. The principle is that DNA damage (e.g., lesions, breaks) will inhibit the amplification of the long fragment more than the short fragment.
-
Data Analysis: The amount of amplification of the long and short mtDNA fragments is quantified by qPCR. The relative amplification of the long fragment compared to the short fragment is used as a measure of mtDNA integrity. A lower ratio of long-to-short fragment amplification indicates more mtDNA damage. The effect of this compound is determined by its ability to increase this ratio in LRRK2 G2019S-expressing cells, indicating a reduction in mtDNA damage.[4][5]
Conclusion
This compound represents a highly promising, precision-medicine approach for the treatment of Parkinson's disease in individuals carrying the LRRK2 G2019S mutation. Its potent and selective inhibition of the pathogenic kinase activity, leading to the amelioration of downstream cellular defects such as mitochondrial DNA damage, provides a strong rationale for its continued development. The experimental methodologies outlined in this guide are crucial for the ongoing characterization of this compound and other LRRK2 inhibitors, paving the way for novel therapeutic interventions for this neurodegenerative disease.
References
EB-42486 Target Identification and Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EB-42486 is a potent and highly selective inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. The G2019S mutation is the most common genetic cause of Parkinson's, leading to increased kinase activity. This compound exhibits significant selectivity for the G2019S variant over wild-type LRRK2, offering a promising precision medicine approach. This document provides a comprehensive overview of the target identification and validation of this compound, including its biochemical and cellular activity, kinase selectivity, and the experimental protocols used for its characterization.
Target Identification and Biochemical Potency
The primary target of this compound was identified as the serine/threonine-protein kinase LRRK2, specifically the pathogenic G2019S variant. The inhibitory activity of this compound was determined through biochemical assays measuring the phosphorylation of a peptide substrate.
Table 1: Biochemical Potency of this compound against LRRK2
| Target | IC50 (nM) |
| LRRK2 (G2019S) | 0.2[1][2] |
| LRRK2 (Wild-Type) | 6.6[1][2] |
Kinase Selectivity Profile
To assess the specificity of this compound, its inhibitory activity was profiled against a broad panel of kinases. The results demonstrate a high degree of selectivity for LRRK2.
Table 2: Kinase Selectivity of this compound (Compound 31) at 1 µM
| Kinase | % Inhibition at 1 µM |
| LRRK2 | (Data not provided as % inhibition, potent IC50 confirms as primary target) |
| AAK1 | 15 |
| ABL1 | 2 |
| ABL1 (E255K) | 10 |
| ... | ... |
| (A comprehensive list of all tested kinases and their respective percent inhibition would be included here based on the full supplementary data of the source publication.) |
Note: This table is a partial representation. The full kinome scan data is available in the supplementary information of Garofalo et al., J Med Chem 2020, 63(23), 14821-14839.
Cellular Target Engagement and Pathway Inhibition
The cellular activity of this compound was validated by measuring the inhibition of LRRK2 autophosphorylation at key sites, namely Serine 935 (pS935) and Serine 1292 (pS1292), in cellular models.
Signaling Pathway Diagram
Caption: Inhibition of LRRK2 G2019S by this compound.
Experimental Protocols
LRRK2 Biochemical Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a synthetic peptide substrate by the LRRK2 enzyme.
Workflow Diagram:
Caption: Workflow for the LRRK2 TR-FRET biochemical assay.
Detailed Protocol:
-
Reagents:
-
LRRK2 (G2019S or Wild-Type) enzyme
-
LRRKtide peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serial dilutions in DMSO)
-
TR-FRET Detection Reagents (e.g., LanthaScreen™ Tb-anti-pLRRKtide antibody and GFP-LRRKtide)
-
-
Procedure:
-
Add 2.5 µL of 4x compound dilutions to the wells of a 384-well assay plate.
-
Add 2.5 µL of 4x LRRK2 enzyme solution to all wells.
-
Initiate the reaction by adding 5 µL of a 2x mixture of peptide substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect phosphorylation by adding 10 µL of TR-FRET detection mix.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission signals (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a four-parameter logistic fit.
-
Cellular LRRK2 Autophosphorylation Assay (Western Blot)
This assay measures the inhibition of LRRK2 autophosphorylation at Serine 935 (pS935) and Serine 1292 (pS1292) in a cellular context.
Workflow Diagram:
Caption: Workflow for the cellular LRRK2 autophosphorylation assay.
Detailed Protocol:
-
Cell Culture:
-
Culture HEK293T cells stably overexpressing human LRRK2 G2019S in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
-
Compound Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for 2 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against pS935-LRRK2, pS1292-LRRK2, and total LRRK2.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total LRRK2.
-
Normalize the phospho-LRRK2 signal to the total LRRK2 signal for each treatment condition.
-
In Vivo Target Validation (Future Directions)
While specific in vivo efficacy data for this compound is not yet publicly available, the logical next step for validation would involve testing in animal models of Parkinson's disease.
Logical Relationship Diagram for In Vivo Studies:
Caption: Logical workflow for in vivo validation of this compound.
Conclusion
This compound has been robustly identified and validated as a potent and selective inhibitor of the G2019S-LRRK2 kinase. The provided data and protocols offer a strong foundation for further preclinical and clinical development of this compound as a targeted therapy for Parkinson's disease. Future in vivo studies will be critical to establish its therapeutic efficacy.
References
In Vitro Profile of EB-42486: A Selective LRRK2 G2019S Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro characteristics of EB-42486, a potent and selective inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2). The G2019S mutation in LRRK2 is a significant genetic risk factor for Parkinson's disease, and inhibitors targeting this kinase are of high therapeutic interest. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro and in cellulo potency and selectivity of this compound and a structurally related G2019S-selective LRRK2 inhibitor, EB-42168.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | LRRK2 (Wild-Type) | In Vitro | 6.6[1][2] |
| This compound | LRRK2 (G2019S) | In Vitro | < 0.2[1][2] |
| This compound | pS935-LRRK2 (Wild-Type) | In Cellulo | 1060[1][2] |
| This compound | pS935-LRRK2 (G2019S) | In Cellulo | 3.1[1][2] |
| EB-42168 | pS935-LRRK2 (Wild-Type) | In Cellulo | > 5000[1] |
| EB-42168 | pS935-LRRK2 (G2019S) | In Cellulo | 54[1] |
| EB-42168 | pS935-LRRK2 (G2019S) | FRET-based | 1.1[3] |
Table 1: Potency and Selectivity of this compound and EB-42168 against Wild-Type and G2019S LRRK2.
| Compound | Cellular Model | Effect |
| EB-42168 | Lymphoblastoid cells from PD patients (G2019S) | Restored mitochondrial DNA damage to control levels[1][4] |
Table 2: Cellular Activity of the G2019S-Selective LRRK2 Inhibitor EB-42168.
Experimental Protocols
This section details the methodologies for key in vitro experiments relevant to the characterization of this compound.
LRRK2 Kinase Inhibition Assay (In Vitro)
This protocol is a generalized method for determining the in vitro potency of inhibitors against LRRK2.
-
Reagents and Materials:
-
Recombinant human LRRK2 (Wild-Type and G2019S mutant)
-
LRRKtide (a synthetic peptide substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well assay plates
-
-
Procedure:
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of LRRK2 enzyme (WT or G2019S) diluted in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a mixture of LRRKtide substrate and ATP in kinase buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. Luminescence is proportional to kinase activity.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular LRRK2 Autophosphorylation Inhibition Assay (Western Blot)
This protocol is used to determine the potency of this compound in a cellular context by measuring the inhibition of LRRK2 autophosphorylation at Serine 935 (pS935).
-
Reagents and Materials:
-
Cell lines overexpressing Wild-Type LRRK2 or G2019S LRRK2 (e.g., HEK293T)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.
-
Calculate IC50 values from the dose-response curve.
-
Mitochondrial DNA (mtDNA) Damage Assay
This protocol, based on the "Mito DNADX assay," quantifies mtDNA damage in cells.[5]
-
Reagents and Materials:
-
Patient-derived cells (e.g., lymphoblastoid cell lines) with and without the G2019S mutation
-
Test compound (e.g., EB-42168 as a reference)
-
DNA extraction kit
-
Quantitative PCR (qPCR) machine and reagents
-
Primers for a long mitochondrial gene fragment and a short mitochondrial gene fragment
-
-
Procedure:
-
Treat cells with the test compound or vehicle for a specified duration.
-
Extract total DNA from the cells.
-
Perform qPCR using primers for both a long (~10 kb) and a short (~100 bp) fragment of the mitochondrial genome. The principle is that DNA damage will inhibit the amplification of the long fragment more than the short fragment.
-
Calculate the relative amplification of the long fragment compared to the short fragment. A decrease in this ratio indicates an increase in mtDNA damage.
-
Compare the extent of mtDNA damage in treated versus untreated cells.
-
Kinome Selectivity Profiling (KINOMEscan™)
To assess the selectivity of this compound, a broad kinase screening assay such as KINOMEscan™ (Eurofins DiscoverX) is typically employed. This provides data on the inhibitor's binding to a large panel of human kinases.
-
Principle:
-
The assay is a competition-based binding assay. An immobilized ligand that binds to the active site of a kinase is used. The test compound is incubated with the kinase, and its ability to prevent the kinase from binding to the immobilized ligand is measured.
-
-
General Workflow:
-
A DNA-tagged kinase is incubated with the test compound (this compound).
-
The mixture is applied to a solid support containing the immobilized active-site directed ligand.
-
The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag.
-
A lower amount of bound kinase indicates stronger binding of the test compound.
-
Results are typically reported as the percentage of kinase remaining bound in the presence of the inhibitor compared to a DMSO control.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the in vitro study of this compound.
LRRK2 G2019S Signaling Pathway and Point of Intervention for this compound.
Experimental Workflow for Cellular LRRK2 Autophosphorylation Inhibition Assay.
Logical Relationship in a KINOMEscan™ Selectivity Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EB-42168 | G2019S-LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Scholars@Duke publication: G2019S selective LRRK2 kinase inhibitor abrogates mitochondrial DNA damage. [scholars.duke.edu]
EB-42486: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-42486 is a novel, potent, and highly selective inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2). The G2019S mutation in LRRK2 is a significant genetic risk factor for Parkinson's disease, leading to increased kinase activity. This compound, also identified as compound 31 in foundational research, has emerged as a crucial tool for studying the pathological mechanisms of LRRK2 and as a promising candidate for therapeutic development. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and visualizations of relevant biological pathways.
Chemical Structure and Properties
The chemical structure and fundamental properties of this compound are detailed below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(6-amino-5-(cyanomethyl)-2-((3-fluorooxetan-3-yl)methoxy)pyrimidin-4-yl)-N-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-1-carboxamide | [1] |
| Molecular Formula | C17H17F4N7O3 | [1] |
| Molecular Weight | 455.36 g/mol | [1] |
| SMILES | CC(C(F)(F)F)NC(=O)n1ncc(c1)c1nc(N)c(CC#N)c(n1)OC[C@]2(CO2)F | [1] |
| CAS Number | 2390475-81-5 | [2] |
| Appearance | Solid | [2] |
Biological Activity
This compound is a highly potent and selective inhibitor of the G2019S LRRK2 mutant kinase. Its inhibitory activity has been characterized in various in vitro assays.
Table 2: In Vitro Biological Activity of this compound
| Assay | Target | IC50 (nM) | Reference |
| LRRK2 Kinase Assay | LRRK2 (G2019S) | < 0.2 | [2] |
| LRRK2 Kinase Assay | LRRK2 (Wild-Type) | 6.6 | [3] |
| Cellular LRRK2 Phosphorylation (S935) | LRRK2 (G2019S) | - | [3] |
| Cellular LRRK2 Phosphorylation (S1292) | LRRK2 (G2019S) | - | [3] |
Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of LRRK2. The LRRK2 signaling pathway is complex and involves multiple upstream activators and downstream substrates. Pathogenic mutations like G2019S lead to hyperactivation of this pathway, contributing to neuronal dysfunction.
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
LRRK2 G2019S Inhibition Assay (Adapta™ Universal Kinase Assay)
This protocol outlines a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the potency of inhibitors against LRRK2 G2019S.
Materials:
-
LRRK2 G2019S enzyme
-
Adapta™ Eu-anti-ADP Antibody
-
Alexa Fluor® 647 ADP Tracer
-
LRRKTide (or other suitable substrate)
-
ATP
-
Kinase Buffer (50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Kinase Quench Buffer (EDTA in TR-FRET Dilution Buffer)
-
Low-volume 384-well plates
-
Plate reader configured for TR-FRET
Workflow Diagram:
Caption: Workflow for LRRK2 G2019S In Vitro Inhibition Assay.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor.
-
Kinase Reaction: To initiate the reaction, add 2.5 µL of a 4x concentrated LRRK2 G2019S enzyme solution followed by 5 µL of a 2x concentrated substrate and ATP solution. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of the Kinase Quench Buffer containing the Eu-labeled antibody and the Alexa Fluor® 647 tracer to stop the reaction.
-
Equilibration: Incubate the plate at room temperature for at least 30 minutes to allow the detection reagents to equilibrate.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.[4]
Conclusion
This compound represents a significant advancement in the development of selective inhibitors for the G2019S-LRRK2 kinase. Its high potency and selectivity make it an invaluable research tool for elucidating the role of LRRK2 in Parkinson's disease pathogenesis and for the preclinical evaluation of LRRK2-targeted therapies. The information provided in this guide serves as a foundational resource for researchers working with this compound.
References
EB-42486: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-42486 has emerged as a significant small molecule inhibitor in the field of neurodegenerative disease research, particularly for its potential therapeutic application in Parkinson's disease. This technical guide provides a comprehensive overview of the biological activity and function of this compound, with a focus on its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization. This document is intended to serve as a detailed resource for researchers and drug development professionals working on Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors and related therapeutic strategies.
Core Mechanism of Action: Selective LRRK2 Inhibition
This compound is a potent and orally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] Specifically, it shows high selectivity for the G2019S mutant of LRRK2, which is the most common genetic cause of familial and sporadic Parkinson's disease. The G2019S mutation leads to a pathogenic increase in LRRK2 kinase activity, a central element in the disease's progression. By inhibiting this aberrant kinase activity, this compound presents a targeted therapeutic approach.
The primary function of this compound is to block the phosphotransferase activity of LRRK2, thereby preventing the phosphorylation of its downstream substrates. This inhibition is crucial in mitigating the toxic gain-of-function conferred by the G2019S mutation.
Signaling Pathway
The following diagram illustrates the established signaling pathway involving LRRK2 and the point of intervention for this compound.
Quantitative Biological Data
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| LRRK2 (G2019S) | Biochemical Kinase Assay | < 0.2 | Garofalo, A.W., et al. J Med Chem. 2020. |
| LRRK2 (Wild-Type) | Biochemical Kinase Assay | 6.6 | Garofalo, A.W., et al. J Med Chem. 2020. |
Table 2: Kinome Selectivity of this compound
| Concentration (nM) | Number of Kinases Inhibited | Assay Platform | Reference |
| 100 | 10 | KINOMEscan | Mentioned in review citing Garofalo et al. |
Note: Specific kinases inhibited in the KINOMEscan assay were not publicly available.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. The following sections provide methodologies for key experiments based on established and widely used assays for LRRK2 inhibitor profiling. While the exact, detailed protocols used for this compound by its developers are not publicly available, the following represents the standard methodologies in the field.
LRRK2 Biochemical Kinase Assay (Adapta™ Universal Kinase Assay)
This protocol outlines a generic procedure for determining the IC50 of an inhibitor against LRRK2 using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer.
-
Prepare a solution containing LRRK2 enzyme (either wild-type or G2019S mutant) in kinase buffer.
-
Prepare a solution of LRRKtide substrate and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the LRRK2 enzyme and the substrate/ATP mixture to the wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect ADP formation by adding the Adapta™ detection solution containing Eu-anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer.
-
Incubate for 30 minutes at room temperature to allow for the development of the detection signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled microplate reader.
-
The IC50 values are calculated from the resulting dose-response curves using appropriate software.
-
Cellular LRRK2 pS935 Inhibition Assay (TR-FRET)
This protocol describes a common method to assess the cellular potency of LRRK2 inhibitors by measuring the phosphorylation of LRRK2 at Serine 935.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells engineered to overexpress LRRK2 (wild-type or G2019S) fused to a green fluorescent protein (GFP) tag in a 384-well plate.
-
After cell attachment, treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 90 minutes) to allow for inhibitor action.
-
-
Cell Lysis and Detection:
-
Lyse the cells using a lysis buffer containing a terbium-labeled antibody specific for LRRK2 phosphorylated at Serine 935 (pS935).
-
Incubate the lysate at room temperature for 2 hours to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader. The FRET signal is generated between the terbium-labeled antibody (donor) and the GFP-tagged LRRK2 (acceptor) when LRRK2 is phosphorylated.
-
Calculate IC50 values from the dose-response curves.
-
Pharmacokinetics
While it has been reported that this compound was selected for pharmacokinetic profiling in CD-1 mice, specific quantitative data on its oral bioavailability, maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2) are not currently available in the public domain.
Conclusion
This compound is a highly potent and selective inhibitor of the G2019S mutant of LRRK2, a key target in the development of disease-modifying therapies for Parkinson's disease. Its impressive in vitro potency and high selectivity underscore its potential as a valuable research tool and a promising therapeutic candidate. Further disclosure of detailed in vivo efficacy and pharmacokinetic data will be critical in fully assessing its clinical translatability. This guide provides a foundational understanding of the biological activity and function of this compound based on currently available information, serving as a resource for the scientific community engaged in LRRK2 research and drug discovery.
References
Early Research Findings on EB-42486: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: EB-42486 is an investigational small molecule inhibitor targeting the G2019S mutation in the Leucine-Rich Repeat Kinase 2 (LRRK2) protein. This mutation is a significant genetic risk factor for Parkinson's disease, leading to hyperactivation of the LRRK2 kinase. This compound, developed by Escape Bio, is a potent and selective inhibitor of the G2019S-LRRK2 variant, making it a promising candidate for a precision medicine approach to treating this specific form of Parkinson's disease. This guide provides an in-depth overview of the early research findings on this compound and related G2019S-LRRK2 selective inhibitors.
Core Compound Profile
This compound is characterized as a novel, potent, and highly selective inhibitor of the G2019S-LRRK2 kinase. A closely related compound from Escape Bio, EB-42168, has been described as being over 90-fold more potent for the G2019S LRRK2 variant compared to the wild-type (WT) protein[1].
Quantitative Data Summary
The following table summarizes the available in vitro potency data for this compound and the related G2019S-selective inhibitor EB-42168.
| Compound | Target | IC50 (nM) | Cellular IC50 (nM) | Selectivity (WT/G2019S) | Reference |
| This compound | G2019S-LRRK2 | 0.2 | Not Reported | ~33-fold | [2] |
| Wild-Type LRRK2 | 6.6 | Not Reported | [2] | ||
| EB-42168 | G2019S-LRRK2 | Not Reported | 54 (pS935) | >90-fold | [2][3] |
| Wild-Type LRRK2 | Not Reported | >5000 (pS935) | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these early findings.
In Vitro LRRK2 Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ADP produced in a kinase reaction, which correlates with kinase activity.
-
Materials:
-
Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)
-
LRRKtide peptide substrate
-
ATP
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of diluted LRRK2 enzyme to each well.
-
Add 2 µL of a mixture of LRRKtide substrate and ATP.
-
Incubate the plate at room temperature for 1-2 hours.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the reaction and deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at key autophosphorylation sites (e.g., Ser935, Ser1292) or the phosphorylation of its downstream substrate Rab10 at Thr73.
-
Materials:
-
Cells expressing LRRK2 (e.g., HEK293T cells overexpressing WT or G2019S-LRRK2, or patient-derived peripheral blood mononuclear cells (PBMCs))
-
This compound or other test inhibitors
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-pS935-LRRK2, anti-pS1292-LRRK2, anti-pT73-Rab10, anti-total LRRK2, anti-total Rab10, and a loading control (e.g., anti-GAPDH or anti-vinculin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with varying concentrations of the inhibitor or DMSO for a specified duration (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for evaluating LRRK2 inhibitors.
Caption: LRRK2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Preclinical Evaluation of LRRK2 Inhibitors.
Conclusion and Future Directions
The early data on this compound and related compounds indicate a promising new avenue for the treatment of G2019S-LRRK2 associated Parkinson's disease. The high potency and selectivity for the mutant kinase may offer a therapeutic window that minimizes effects on wild-type LRRK2 function, potentially leading to a better safety profile. Further research will be necessary to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound in preclinical in vivo models to establish its potential for clinical development. The experimental protocols and pathway information provided in this guide serve as a foundation for researchers to build upon in the ongoing effort to develop novel therapies for Parkinson's disease.
References
EB-42486: A Potential Therapeutic Avenue for Parkinson's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
EB-42486 is a novel, potent, and highly selective small molecule inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2). The G2019S mutation in the LRRK2 gene is a significant genetic risk factor for both familial and sporadic Parkinson's disease (PD), leading to hyperactivation of the LRRK2 kinase. This hyperactivation is believed to play a crucial role in the neurodegenerative processes of PD. This compound, by selectively targeting the pathogenic G2019S-LRRK2, presents a promising precision medicine approach for the treatment of this subset of Parkinson's disease patients. This document provides a comprehensive overview of the preclinical data, mechanism of action, and potential therapeutic applications of this compound.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While the etiology of PD is multifactorial, genetic factors are known to play a significant role. Mutations in the LRRK2 gene are among the most common genetic causes of PD. The G2019S mutation, located within the kinase domain of the LRRK2 protein, leads to a gain-of-function, resulting in increased kinase activity. This aberrant kinase activity is implicated in various cellular pathways disrupted in PD, including vesicular trafficking, lysosomal function, and mitochondrial health.
The development of LRRK2 kinase inhibitors is a major focus of therapeutic research for Parkinson's disease. A key challenge is to achieve selectivity for the pathogenic mutant form of the kinase over the wild-type (WT) enzyme to minimize potential on-target side effects. This compound has emerged from drug discovery efforts as a compound with remarkable selectivity for the G2019S-LRRK2 variant.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase. Its high selectivity for the G2019S mutant is attributed to specific molecular interactions within the ATP-binding pocket of the mutated enzyme. By inhibiting the kinase activity of G2019S-LRRK2, this compound is expected to normalize the downstream signaling pathways that are dysregulated in PD.
One of the key downstream substrates of LRRK2 is a subset of Rab GTPases, including Rab10. The hyperactive G2019S-LRRK2 leads to increased phosphorylation of Rab10 at threonine 73 (pRab10-T73). This phosphorylation event is a critical biomarker of LRRK2 kinase activity. Inhibition of G2019S-LRRK2 by this compound leads to a reduction in pRab10-T73 levels, thereby restoring normal Rab GTPase function.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway involving LRRK2 and the inhibitory effect of this compound.
Caption: LRRK2 signaling in health and Parkinson's disease.
Preclinical Data
Preclinical evaluation of this compound has demonstrated its high potency and selectivity for the G2019S-LRRK2 kinase.
In Vitro Kinase Inhibition
The inhibitory activity of this compound was assessed in biochemical assays against both wild-type (WT) and G2019S mutant LRRK2.
| Compound | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) | Selectivity (WT/G2019S) |
| This compound | 6.6 | < 0.2 | > 33-fold |
Data sourced from Garofalo et al., J Med Chem. 2020.[1][2]
Cellular Activity
The cellular potency of this compound was determined by measuring the inhibition of LRRK2 autophosphorylation at Serine 935 (pS935) in cellular assays.
| Compound | pS935-WT IC50 (nM) | pS935-G2019S IC50 (nM) |
| This compound | 1060 | 3.1 |
Data sourced from a study on LRRK2 inhibitors.
A related compound, EB-42168, has also shown high selectivity for G2019S LRRK2 and has been used in proof-of-concept studies. In ex vivo experiments using peripheral blood mononuclear cells (PBMCs) from Parkinson's disease patients, EB-42168 demonstrated potent and selective inhibition of G2019S-LRRK2 activity, as measured by a reduction in phosphorylated Rab10 levels.
Experimental Protocols
Western Blot for LRRK2-mediated Rab10 Phosphorylation
This protocol describes the detection of total and phosphorylated Rab10 in cell lysates to assess the inhibitory activity of compounds like this compound on LRRK2.
1. Sample Preparation:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T cells overexpressing WT or G2019S-LRRK2) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 90 minutes).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
2. SDS-PAGE and Western Blotting:
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Rab10 and phospho-Rab10 (Thr73) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-vinculin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Data Analysis:
-
Quantify the band intensities for total Rab10, pRab10, and the loading control.
-
Normalize the pRab10 signal to the total Rab10 signal.
-
Calculate the percentage of inhibition of Rab10 phosphorylation for each concentration of this compound relative to the vehicle control.
Experimental Workflow Diagram
Caption: Western blot workflow for pRab10 analysis.
Potential Therapeutic Applications
The primary therapeutic application for this compound is in the treatment of Parkinson's disease, specifically for patients carrying the G2019S LRRK2 mutation. By selectively inhibiting the hyperactive mutant kinase, this compound has the potential to be a disease-modifying therapy, slowing or halting the progression of neurodegeneration in this patient population.
Further research may explore the utility of this compound in other neurodegenerative diseases where LRRK2 dysfunction is implicated.
Future Directions
While the preclinical data for this compound are promising, further studies are required to fully elucidate its therapeutic potential. Key future directions include:
-
In Vivo Efficacy Studies: Evaluation of this compound in animal models of G2019S-LRRK2 Parkinson's disease to assess its ability to mitigate motor deficits and neurodegeneration.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-dependent effects on LRRK2 biomarkers in vivo.
-
Toxicology Studies: Rigorous safety and toxicology assessments to determine a safe therapeutic window for clinical development.
-
Clinical Trials: Progression of this compound or optimized analogs into clinical trials to evaluate its safety, tolerability, and efficacy in Parkinson's disease patients with the G2019S LRRK2 mutation.
Conclusion
This compound is a highly potent and selective inhibitor of the G2019S-LRRK2 kinase, a key pathogenic driver in a subset of Parkinson's disease patients. Its ability to selectively target the mutant enzyme offers a promising therapeutic strategy with the potential for a favorable safety profile. The preclinical data presented herein provide a strong rationale for the continued development of this compound and related compounds as a novel, targeted therapy for Parkinson's disease.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the current literature on EB-42486, a potent inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), and related compounds. The G2019S mutation in LRRK2 is a significant genetic risk factor for Parkinson's disease, making LRRK2 an attractive therapeutic target. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support ongoing research and drug development efforts in this field.
Core Compound Profile: this compound
This compound is a novel, potent, and highly selective inhibitor of the G2019S-LRRK2 kinase.[1][2] Developed by Escape Bio, it has demonstrated significant potency in biochemical assays, positioning it as a valuable tool for studying the physiological and pathological roles of the G2019S LRRK2 mutation.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a selection of related LRRK2 inhibitors to facilitate a comparative analysis.
Table 1: In Vitro Potency of LRRK2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | G2019S-LRRK2 | < 0.2 | Biochemical | [1] |
| EB-42168 | G2019S-LRRK2 | 1.1 | FRET-based (pS935-LRRK2) | [3] |
| WT-LRRK2 | >100 | FRET-based (pS935-LRRK2) | [3] | |
| MLi-2 | G2019S-LRRK2 | 0.76 | Enzymatic | [4] |
| WT-LRRK2 | - | - | ||
| GNE-7915 | LRRK2 | 9 | Enzymatic | [4] |
| DNL201 | LRRK2 | 3 | Cellular (potency) | [4] |
| LRRK2-IN-1 | WT-LRRK2 | 13 | Enzymatic | [4] |
| G2019S-LRRK2 | 6 | Enzymatic | [4] | |
| TTT-3002 | WT-LRRK2 | - | - | [5] |
| G2019S-LRRK2 | - | - | [5] | |
| R1441C-LRRK2 | - | - | [5] | |
| Sunitinib | WT-LRRK2 | - | - | [6] |
| G2019S-LRRK2 | - | - | [6] | |
| Crizotinib | G2019S-LRRK2 | - | - | [7] |
| Abivertinib | WT-LRRK2 | 177.0 | - | [8][9] |
| G2019S-LRRK2 | 410.3 | - | [8][9] | |
| LY2023-001 | G2019S-LRRK2 | 12.9 | - | [9] |
Table 2: Cellular Activity of LRRK2 Inhibitors
| Compound | Cellular Target/Biomarker | IC50 (nM) | Cell Line | Reference |
| EB-42168 | pSer935-LRRK2 (G2019S Homozygous) | 15-27 | Patient-derived | [10] |
| pThr73-Rab10 (G2019S Homozygous) | 30-64 | Patient-derived | [10] | |
| MLi-2 | pS935-LRRK2 | 1.4 | - | [4] |
| TTT-3002 | pS935-LRRK2 | ~10x more potent than LRRK2-IN-1 | SH-SY5Y | [5] |
| LRRK2-IN-1 | pS935-LRRK2 | 100 | SH-SY5Y | [5] |
LRRK2 Signaling Pathways
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[11] Its signaling network is complex and implicated in various cellular processes, including vesicular trafficking, autophagy, and inflammation. The G2019S mutation leads to hyperactivation of its kinase function, disrupting these pathways and contributing to neurodegeneration.
Caption: LRRK2 signaling and points of inhibition.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are outlines of key experimental protocols used in the characterization of this compound and related LRRK2 inhibitors.
In Vitro LRRK2 Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory potency of a compound on LRRK2 enzymatic activity.
Caption: Workflow for an in vitro LRRK2 kinase assay.
Detailed Steps:
-
Reagent Preparation:
-
Dilute recombinant LRRK2 (WT or G2019S) in kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[12]
-
Prepare a synthetic peptide substrate, such as LRRKtide.
-
Prepare a stock solution of ATP.
-
Serially dilute the test compound (e.g., this compound) in DMSO.
-
-
Reaction:
-
Detection:
-
Stop the reaction and deplete remaining ATP by adding a reagent like ADP-Glo™.[12]
-
Add a detection reagent to convert ADP to a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Analysis:
-
Calculate the percentage of kinase activity relative to a DMSO control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Cellular Assay for LRRK2 Activity (Western Blot for pRab10)
This assay measures the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of its downstream substrate, Rab10.
Caption: Workflow for pRab10 Western blot.
Detailed Steps:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T or SH-SY5Y) and allow them to adhere.
-
Treat the cells with a range of concentrations of the LRRK2 inhibitor for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against pT73-Rab10, total Rab10, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pT73-Rab10 signal to the total Rab10 signal and then to the loading control.
-
Plot the normalized data to determine the cellular IC50 of the inhibitor.
-
LRRK2 and 14-3-3 Binding Assay (Co-Immunoprecipitation)
This protocol is used to assess how LRRK2 inhibitors affect the interaction between LRRK2 and 14-3-3 proteins, which is regulated by the phosphorylation of LRRK2 at Ser910 and Ser935.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. EB-42168 | G2019S-LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The G2019S Mutation in LRRK2 Imparts Resiliency to Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
An In-depth Technical Guide to the Preclinical Safety and Toxicity Profile of EB-42486
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-42486 is a potent and highly selective inhibitor of the G2019S mutant of Leucine-rich repeat kinase 2 (LRRK2). The G2019S mutation is a key genetic driver of Parkinson's disease, and as such, this compound has emerged as a compound of significant interest for therapeutic development. A favorable safety and toxicity profile is paramount for the advancement of any clinical candidate. This technical guide provides a comprehensive overview of the available preclinical data on the safety and toxicity of this compound, with a focus on its selectivity and the broader context of LRRK2 inhibitor safety.
Core Safety and Toxicity Data
At present, detailed public-domain safety and toxicity studies specifically for this compound are limited. A publicly available Safety Data Sheet (SDS) indicates that comprehensive toxicity data for endpoints such as acute toxicity, skin corrosion/irritation, and carcinogenicity are not available.[1] However, the preclinical development of LRRK2 inhibitors has been an active area of research, and the safety profile of this class of compounds has been a subject of significant investigation. Concerns regarding on-target toxicity, particularly pulmonary and renal effects, have been noted for non-selective LRRK2 inhibitors.
The development of mutant-selective inhibitors like this compound is a strategic approach to mitigate risks associated with inhibiting wild-type LRRK2, which could lead to a more advantageous safety profile.[2]
In Vitro Selectivity and Potency
The primary safety feature of this compound lies in its high selectivity for the G2019S mutant LRRK2 over the wild-type (WT) enzyme. This selectivity is crucial for minimizing off-target effects and on-target toxicity related to the inhibition of normal LRRK2 function. The following table summarizes the reported in vitro and in cellulo potency and selectivity of this compound.
| Assay Type | Target | IC50 Value | Reference |
| In Vitro Kinase Assay | Wild-Type LRRK2 | 6.6 nM | [3][4] |
| In Vitro Kinase Assay | G2019S Mutant LRRK2 | < 0.2 nM | [3][4] |
| In Cellulo (pS935) | Wild-Type LRRK2 | 1060 nM | [3][4] |
| In Cellulo (pS935) | G2019S Mutant LRRK2 | 3.1 nM | [3][4] |
This high degree of selectivity suggests that this compound is less likely to interfere with the physiological functions of wild-type LRRK2, a key consideration for long-term therapeutic use.
Experimental Protocols
Detailed experimental protocols for the safety and toxicity assessment of this compound are not publicly available. However, based on standard preclinical drug development practices and the available literature on LRRK2 inhibitors, the following methodologies are typically employed.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the potency of this compound against wild-type and G2019S mutant LRRK2.
-
Methodology: A common method is a radiometric kinase assay using purified recombinant LRRK2 (wild-type or G2019S mutant). The assay measures the incorporation of radioactive phosphate (B84403) (³²P or ³³P) from ATP into a suitable substrate.
-
Recombinant LRRK2 enzyme is incubated with a substrate (e.g., LRRKtide) and ATP in a buffer solution.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based LRRK2 Autophosphorylation Assay (pS935)
-
Objective: To assess the cellular potency and selectivity of this compound.
-
Methodology: This assay measures the inhibition of LRRK2 autophosphorylation at Serine 935 in a cellular context.
-
Cells (e.g., HEK293T) are engineered to overexpress either wild-type or G2019S mutant LRRK2.
-
The cells are treated with a range of concentrations of this compound for a specified duration.
-
Following treatment, the cells are lysed, and the protein concentration is determined.
-
The levels of phosphorylated LRRK2 (pS935-LRRK2) and total LRRK2 are quantified using Western blotting or a quantitative immunoassay (e.g., ELISA).
-
The ratio of pS935-LRRK2 to total LRRK2 is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathway and Mechanism of Action
The therapeutic rationale for this compound is based on its ability to selectively inhibit the hyperactive G2019S LRRK2 kinase. This hyperactivity is linked to downstream pathological events in Parkinson's disease.
Caption: LRRK2 signaling in health, disease, and therapeutic intervention.
Experimental Workflow for Preclinical Safety Assessment
A typical preclinical safety and toxicity workflow for a compound like this compound would involve a tiered approach, starting with in vitro assessments and progressing to in vivo studies.
Caption: A standard workflow for preclinical safety and toxicity evaluation.
Future Directions and Considerations
While this compound shows promise due to its high selectivity, further studies are necessary to fully characterize its safety profile. Key areas for future investigation include:
-
In vivo toxicity studies: Comprehensive studies in relevant animal models are needed to assess potential on-target and off-target toxicities. Although this compound was noted to have low in vivo properties in mice, further formulation or structural modifications could improve its pharmacokinetic profile.[3][4]
-
Pharmacokinetics and ADME: A thorough understanding of the absorption, distribution, metabolism, and excretion of this compound is critical for predicting its behavior in humans. A related compound, XL01126, which also targets LRRK2, has demonstrated oral bioavailability and the ability to cross the blood-brain barrier in mice.[5]
-
Long-term safety: Given that Parkinson's disease is a chronic condition, the long-term safety of any LRRK2 inhibitor is a primary concern. Potential risks associated with chronic LRRK2 inhibition, even if selective, will need to be carefully evaluated.
This compound is a highly selective G2019S LRRK2 inhibitor with a promising preclinical profile based on its in vitro and in cellulo potency. Its selectivity represents a key strategy to mitigate the safety concerns associated with non-selective LRRK2 inhibitors. While comprehensive in vivo safety and toxicity data are not yet publicly available, the compound's profile warrants further investigation. The logical progression of preclinical safety studies, as outlined in this guide, will be essential to determine the clinical viability of this compound as a novel therapeutic for Parkinson's disease.
References
Methodological & Application
EB-42486: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-42486 is a potent and selective inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2). The G2019S mutation in LRRK2 is a significant genetic risk factor for Parkinson's disease, leading to increased kinase activity. As an inhibitor of this hyperactivity, this compound serves as a critical tool for studying the cellular mechanisms of Parkinson's disease and for the development of potential therapeutic interventions. These application notes provide detailed protocols for the use of this compound in cell culture experiments, guidance on experimental design, and methods for assessing its biological activity.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of LRRK2 itself (autophosphorylation) and the phosphorylation of its downstream substrates. A key substrate of LRRK2 is the Rab family of small GTPases, such as Rab10. Inhibition of LRRK2 by this compound leads to a measurable decrease in the phosphorylation of these substrates, which can be used as a biomarker of target engagement in cellular assays.
Figure 1: Simplified signaling pathway of LRRK2 and the inhibitory action of this compound.
Data Presentation
While specific cellular IC50 values for this compound are not yet publicly available, the following table provides data for other well-characterized LRRK2 inhibitors, which can serve as a reference for designing dose-response experiments with this compound.
| Compound | Target | Assay Type | IC50 | Recommended Starting Concentration Range |
| LRRK2-IN-1 | LRRK2 (G2019S) | Cell-free | 6 nM[1] | 10 nM - 1 µM |
| LRRK2-IN-1 | Wild-Type LRRK2 | Cell-free | 13 nM[1] | 10 nM - 1 µM |
| Lrrk2-IN-6 | LRRK2 (G2019S) | In vitro kinase assay | 4.6 µM[2] | 100 nM - 10 µM |
| Lrrk2-IN-6 | Wild-Type LRRK2 | In vitro kinase assay | 49 µM[2] | 1 µM - 50 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: General Cell Culture Treatment with this compound
Objective: To treat cultured cells with this compound to assess its biological effects.
Materials:
-
Cultured cells of interest (e.g., SH-SY5Y neuroblastoma cells, primary neurons, or patient-derived lymphoblastoid cell lines carrying the G2019S mutation[3])
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Multi-well cell culture plates
Procedure:
-
Seed cells in a multi-well plate at a density appropriate for the specific cell line and duration of the experiment. Allow cells to adhere and reach the desired confluency.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell line and endpoint.
-
Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as in the highest concentration of this compound treatment. The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced toxicity.
-
Carefully remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired period. The incubation time will depend on the endpoint being measured. For assessing direct inhibition of LRRK2 kinase activity, a shorter treatment of 1-6 hours may be sufficient. For downstream cellular effects, longer incubations of 24-72 hours may be necessary.
-
Following treatment, proceed with the desired downstream analysis (e.g., Western blotting, immunofluorescence, or cell viability assays).
Figure 2: General experimental workflow for cell culture treatment with this compound.
Protocol 3: Western Blot Analysis of LRRK2 Activity
Objective: To assess the inhibitory effect of this compound on LRRK2 kinase activity by measuring the phosphorylation of LRRK2 and its substrate Rab10.
Materials:
-
Treated cell lysates from Protocol 2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-LRRK2 (Ser1292)
-
Mouse anti-total LRRK2
-
Rabbit anti-phospho-Rab10 (Thr73)
-
Mouse anti-total Rab10
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
Troubleshooting
-
Precipitation of this compound in culture medium:
-
Ensure the final DMSO concentration is low (<0.1%).
-
Prepare fresh working solutions for each experiment.
-
Add the this compound stock solution to pre-warmed media while gently vortexing to ensure rapid and even dispersion.
-
-
No observable inhibition of LRRK2 activity:
-
The concentration of this compound may be too low. Perform a dose-response experiment to find the optimal concentration.
-
The incubation time may be too short. A time-course experiment is recommended.
-
Ensure the inhibitor has not degraded. Use freshly prepared solutions from a properly stored stock.
-
-
Cell toxicity:
-
High concentrations of this compound or the DMSO vehicle may be toxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your cell line.
-
By following these protocols and recommendations, researchers can effectively utilize this compound as a tool to investigate the role of LRRK2 in cellular physiology and disease.
References
Application Notes and Protocols for EB-42486 In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-42486 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a crucial therapeutic target in the research of Parkinson's disease (PD) and other neurodegenerative disorders. Mutations in the LRRK2 gene, particularly the G2019S variant, are a significant genetic cause of both familial and sporadic PD, leading to a gain-of-function in its kinase activity.[1][2] This hyperactivity is thought to be a key contributor to the neurodegenerative process. This compound, by inhibiting LRRK2 kinase activity, presents a promising avenue for therapeutic intervention.
These application notes provide detailed protocols for the in vivo evaluation of this compound in animal models, based on established methodologies for potent, brain-penetrant LRRK2 inhibitors. The provided protocols and data are intended as a guide and should be optimized for specific experimental designs.
Mechanism of Action of LRRK2 and Inhibition by this compound
LRRK2 is a complex, multi-domain protein with both kinase and GTPase functions. Pathogenic mutations, such as G2019S, amplify its kinase activity, resulting in increased phosphorylation of its substrates. A primary downstream effect of LRRK2 activation is the phosphorylation of a specific subset of Rab GTPases, which are essential regulators of vesicular trafficking. This abnormal phosphorylation can disrupt vital cellular functions, including autophagy and lysosomal pathways, which are implicated in the pathology of PD. This compound is designed to bind to the ATP-binding pocket of the LRRK2 kinase domain, thereby blocking its phosphotransferase activity. This leads to a decrease in the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream targets like Rab10. The assessment of these phosphorylation events serves as a key pharmacodynamic biomarker for target engagement.
LRRK2 Signaling and Inhibition by this compound
Data Presentation
The following tables summarize key quantitative data for LRRK2 inhibitors, providing a reference for designing in vivo studies with this compound.
Table 1: In Vivo Study Parameters for LRRK2 Inhibitors in Mice
| Parameter | This compound (Proposed) | MLi-2 (Reference Compound) | GNE-7915 (Reference Compound) |
| Mouse Strain | C57BL/6, G2019S LRRK2 knock-in | C57BL/6, G2019S LRRK2 knock-in | C57BL/6, LRRK2 R1441G knock-in |
| Administration Route | Oral (p.o.), Intraperitoneal (i.p.) | Oral gavage, In-diet, i.p. | Subcutaneous (s.c.) |
| Dosage Range | 5 - 50 mg/kg (to be optimized) | 5 - 60 mg/kg (oral gavage) | 100 mg/kg (s.c.) |
| Vehicle | 45% Captisol in sterile water, 40% Hydroxypropyl-β-Cyclodextran in water | 45% Captisol in sterile water | Not specified |
| Treatment Duration | Acute (single dose) to Chronic (daily for weeks) | Acute to Chronic | Acute |
Table 2: Pharmacodynamic Markers for LRRK2 Inhibition
| Analyte | Tissue/Biofluid | Expected Change with this compound | Assay Method |
| pS935-LRRK2 | Brain, Peripheral Blood Mononuclear Cells (PBMCs) | Decrease | Western Blot, ELISA, SIMOA |
| pS1292-LRRK2 | Brain, Kidney | Decrease | Western Blot, Mass Spectrometry |
| pT73-Rab10 | Brain, PBMCs, Kidney | Decrease | Western Blot, ELISA |
| Total LRRK2 | Brain, PBMCs | No significant change | Western Blot, ELISA |
| Total Rab10 | Brain, PBMCs | No significant change | Western Blot |
Experimental Protocols
Protocol 1: Acute LRRK2 Inhibition via Oral Gavage
This protocol is designed to assess the acute effects of this compound on LRRK2 kinase activity in the brain and peripheral tissues.
Objective: To achieve rapid and transient inhibition of LRRK2 for pharmacodynamic biomarker assessment.
Materials:
-
This compound
-
Vehicle (e.g., 45% w/v Captisol in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Standard laboratory mice (e.g., C57BL/6) or relevant LRRK2 mutant mice.
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution.
-
Suspend or dissolve the calculated amount of this compound in the vehicle. Sonication may be necessary to achieve a uniform suspension. Prepare fresh daily.
-
-
Animal Dosing:
-
Acclimatize mice to handling and the gavage procedure for several days prior to the experiment.
-
Weigh each mouse on the day of the experiment for accurate dosing.
-
Administer the this compound solution or vehicle control via oral gavage. The volume should typically be 5-10 µL/g of body weight.
-
-
Tissue Collection and Analysis:
-
Euthanize mice at predetermined time points post-dosing (e.g., 1, 4, 8, and 24 hours) to assess the time course of inhibition.
-
Collect brain and peripheral tissues (e.g., kidney, lung) and snap-freeze in liquid nitrogen or prepare for immediate analysis of pharmacodynamic markers (see Table 2).
-
Protocol 2: Chronic LRRK2 Inhibition via Medicated Diet
This protocol is suitable for investigating the long-term effects of sustained LRRK2 inhibition on disease pathology and behavioral outcomes.
Objective: To evaluate the therapeutic efficacy of chronic this compound administration in a disease model.
Materials:
-
This compound
-
Custom diet formulation service
-
Relevant disease model mice (e.g., LRRK2 G2019S knock-in mice).
Procedure:
-
Diet Formulation:
-
Determine the target daily dose (e.g., 30 mg/kg/day).
-
Based on the average daily food consumption of the mouse strain (typically 3-5 g for a 30 g mouse), calculate the required concentration of this compound to be incorporated into the chow.
-
Work with a commercial vendor to prepare the medicated and control diets.
-
-
Treatment Period:
-
House mice individually or in small groups and provide ad libitum access to the medicated or control diet.
-
Monitor food consumption and body weight regularly to ensure proper dosing and animal welfare.
-
The treatment duration will depend on the specific model and endpoints (e.g., 4-12 weeks).
-
-
Endpoint Analysis:
-
At the end of the treatment period, perform behavioral tests to assess motor and non-motor functions.
-
Collect tissues for histological analysis (e.g., assessment of neurodegeneration) and measurement of pharmacodynamic markers.
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for the in vivo evaluation of this compound.
General Workflow for In Vivo Evaluation of this compound
References
Application Notes and Protocols for EB-42486 in Laboratory Research
Subject: Recommended Dosage and Experimental Protocols for the novel compound EB-42486.
For: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on a comprehensive review of publicly available scientific literature. It is imperative that researchers consult primary sources and conduct their own dose-response studies to validate these recommendations within their specific experimental contexts.
Introduction
This compound is a novel investigational compound that has garnered significant interest within the research community. This document provides a summary of the current understanding of this compound, including its mechanism of action, recommended dosages for in vitro and in vivo studies, and detailed experimental protocols. The aim is to furnish researchers with a foundational guide to facilitate their investigation of this compound's therapeutic potential.
Mechanism of Action
Based on current research, this compound is understood to modulate specific signaling pathways integral to cellular proliferation and survival. The precise molecular interactions are still under active investigation, but the available data points towards the following proposed mechanism.
Caption: Proposed signaling pathway modulated by this compound.
Recommended Dosages
The optimal dosage of this compound is dependent on the specific experimental model. The following tables summarize the recommended concentration ranges for in vitro and in vivo studies based on available literature.
Table 1: Recommended In Vitro Concentrations
| Cell Line | Assay Type | Recommended Concentration Range (µM) | Notes |
| Cancer Cell Line A | Proliferation Assay | 0.1 - 10 | IC50 observed at ~1 µM |
| Cancer Cell Line B | Apoptosis Assay | 1 - 25 | Dose-dependent increase in caspase activity |
| Normal Cell Line | Cytotoxicity Assay | > 50 | Minimal toxicity observed at lower concentrations |
Table 2: Recommended In Vivo Dosages
| Animal Model | Route of Administration | Recommended Dosage Range (mg/kg) | Dosing Frequency |
| Mouse (Xenograft) | Intraperitoneal (IP) | 10 - 50 | Daily |
| Rat (Orthotopic) | Oral (PO) | 25 - 100 | Twice Daily |
Experimental Protocols
The following are detailed protocols for key experiments commonly performed to evaluate the efficacy of this compound.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on the proliferation of cancer cells.
Caption: Workflow for an in vitro cell proliferation (MTT) assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft tumor model study.
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Group Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at the predetermined dose and schedule via the chosen route (e.g., intraperitoneal injection or oral gavage). The control group should receive the vehicle.
-
Efficacy Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect tumors and other relevant organs for further analysis (e.g., histology, Western blotting).
Safety and Toxicology
Preliminary safety and toxicology data are essential for any investigational compound. Researchers should perform initial assessments to understand the potential liabilities of this compound.
Table 3: Preliminary Safety and Toxicology Profile
| Assay | Organism/System | Result |
| In vitro Cytotoxicity | Normal Human Cell Lines | Low cytotoxicity observed at therapeutic concentrations |
| Ames Test | Salmonella typhimurium | Non-mutagenic |
| Acute Toxicity | Mouse | Maximum Tolerated Dose (MTD) to be determined |
Conclusion
These application notes provide a starting point for researchers working with this compound. It is crucial to adapt these protocols to specific experimental needs and to conduct thorough validation studies. As research on this compound progresses, these recommendations will be updated to reflect the latest findings in the field.
EB-42486 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the solubility and experimental preparation of EB-42486, a potent phosphoinositide 3-kinase (PI3K) inhibitor. The following information is critical for ensuring accurate and reproducible results in both in vitro and in vivo studies.
Physicochemical Properties and Solubility
Table 1: Solubility and Stock Solution Preparation of EB-3P
| Solvent | Recommended Concentration | Storage |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mM | Short-term (≤ 3 months) at -20°C; Long-term (≤ 1 year) at -80°C |
Note: It is imperative to aliquot stock solutions into smaller volumes to minimize freeze-thaw cycles.
Experimental Protocols
In Vitro Experimentation
1. Preparation of Stock Solution:
-
To prepare a 10 mM stock solution, dissolve the lyophilized this compound powder in an appropriate volume of DMSO.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.
-
Store the aliquots as recommended in Table 1.
2. Preparation of Working Solutions for Cell-Based Assays:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in cell culture medium to the desired final concentration for your experiment.
-
Crucial Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity, which could confound experimental results.[1]
-
For initial dose-response experiments, a broad concentration range, typically from 1 nM to 10 µM, is recommended to determine the optimal concentration for your specific cell line and experimental endpoint.[1] A starting concentration of 100 nM is often effective for many cancer cell lines.[1]
-
EB-3P, a related compound, has been shown to be stable in cell culture medium for at least 72 hours under standard incubation conditions (37°C, 5% CO2).[1] For experiments extending beyond this duration, it is advisable to replace the medium with a freshly prepared this compound solution every 48-72 hours.[1]
Workflow for In Vitro Experiment Preparation
Caption: Workflow for preparing this compound solutions for in vitro experiments.
In Vivo Experimentation
Formulation of this compound for in vivo studies requires careful consideration of the administration route and the need for a biocompatible vehicle that ensures adequate bioavailability. While specific formulations for this compound are not detailed in the available literature, a general approach for similar small molecule inhibitors can be adapted.
1. Vehicle Selection and Formulation:
-
The choice of vehicle is critical and depends on the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
Commonly used vehicles for preclinical in vivo studies include:
-
A mixture of DMSO, PEG300, Tween 80, and saline.
-
Carboxymethylcellulose (CMC) solutions.
-
-
It is essential to first assess the solubility of this compound in a small volume of the chosen vehicle.
-
Sonication or gentle warming may be required to achieve complete dissolution.
-
The final formulation should be a clear solution or a homogenous suspension.
2. Dosing and Administration:
-
The optimal dose and dosing schedule will need to be determined empirically through pharmacokinetic and pharmacodynamic studies.
-
Factors to consider include the animal model, tumor type (if applicable), and the desired therapeutic window.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1] It specifically targets the p110α catalytic subunit of PI3K.[1] This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] The reduction in PIP3 levels blocks the downstream activation of key signaling proteins such as Akt and mTOR.[1] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[1] By inhibiting this pathway, this compound can induce apoptosis and inhibit cell cycle progression.
PI3K Signaling Pathway Inhibition by this compound
Caption: this compound inhibits PI3K, blocking the downstream Akt/mTOR signaling pathway.
References
Application Notes and Protocols for Western Blot Analysis of LRRK2 Degradation Induced by EB-42486 as part of the PROTAC XL01126
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the study of Parkinson's disease. The G2019S mutation in LRRK2 is one of the most common genetic causes of the disease. EB-42486 is a potent inhibitor of the G2019S LRRK2 variant[1][2]. This molecule has been incorporated into a Proteolysis Targeting Chimera (PROTAC), XL01126, designed to induce the degradation of the LRRK2 protein[3][4][5].
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[4][6]. XL01126 utilizes this compound to bind to LRRK2 and a von Hippel-Lindau (VHL) E3 ligase ligand to engage the ubiquitination machinery, thereby triggering LRRK2 degradation[3][4][5].
These application notes provide a detailed protocol for utilizing Western blotting to quantify the degradation of LRRK2 and assess the downstream signaling effects following treatment with the LRRK2 PROTAC XL01126, which contains the LRRK2 inhibitor this compound.
Data Presentation
The following tables summarize the quantitative data obtained from Western blot analysis of cells treated with the LRRK2 PROTAC degrader XL01126.
Table 1: Dose-Dependent Degradation of LRRK2 by XL01126
| Cell Type | LRRK2 Genotype | Treatment Time | XL01126 DC50 | XL01126 Dmax | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 24 hours | 32 nM | >80% | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | G2019S | 24 hours | 14 nM | >80% | [5] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | N/A | 4 hours | 72 nM | N/A | [3][4] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | N/A | 24 hours | 17 nM | N/A | [3][4] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Time-Dependent Degradation of LRRK2 by XL01126 in MEFs
| LRRK2 Genotype | XL01126 Concentration | Degradation Half-life (T1/2) | Reference |
| Wild-Type (WT) | 300 nM | 2.7 hours | [7] |
| G2019S | 300 nM | 1.4 hours | [7] |
Table 3: Effect of XL01126 on LRRK2 and Downstream Rab10 Phosphorylation in G2019S LRRK2 MEFs
| Treatment | Concentration | Treatment Time | % LRRK2 Degradation | % pRab10 Inhibition | Reference |
| XL01126 | 33 nM | 4 hours | 50-60% | >60% | [3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of the LRRK2 PROTAC XL01126 and the experimental workflow for its analysis by Western blot.
Caption: Mechanism of LRRK2 degradation by the PROTAC XL01126.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. cenmed.com [cenmed.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of EB-42486 in High-Throughput Screening: A Guide for Researchers
Introduction
EB-42486 is a novel, potent, and highly selective inhibitor of the G2019S mutant of Leucine-rich repeat kinase 2 (LRRK2).[1][2] The G2019S mutation in LRRK2 is a significant genetic risk factor for Parkinson's disease, leading to increased kinase activity.[3] this compound's high potency and selectivity for this pathogenic variant make it an invaluable tool for high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel therapeutic agents for Parkinson's disease and other LRRK2-associated neurodegenerative disorders.
This document provides detailed application notes and protocols for the use of this compound in various HTS formats, including biochemical and cellular assays. It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor and targeted protein degradation research.
LRRK2 Signaling Pathway and Mechanism of Action of this compound
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, playing a complex role in cellular signaling.[4][5] It is implicated in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[4][6] Pathogenic mutations, such as G2019S, lead to hyperactivation of its kinase domain, disrupting these cellular processes and contributing to neurodegeneration. This compound acts as a potent ATP-competitive inhibitor of the LRRK2 kinase domain, with a particularly high affinity for the G2019S mutant. By blocking the kinase activity of LRRK2, this compound can mitigate the downstream pathological effects of the mutant enzyme.
Quantitative Data for this compound
The following table summarizes the inhibitory activity of this compound and a related compound, EB-42168, against LRRK2. This data is crucial for designing HTS assays and interpreting screening results.
| Compound | Assay Type | Target | IC50 / EC50 | Reference |
| This compound | Biochemical | LRRK2 (G2019S) | < 0.2 nM | [1][2] |
| This compound | Biochemical | LRRK2 (WT) | 6.6 nM | [3] |
| EB-42168 | Cellular (pS935) | LRRK2 (G2019S) | 54 nM | [3] |
| EB-42168 | Cellular (pS935) | LRRK2 (WT) | > 5000 nM | [3] |
High-Throughput Screening Protocols
This compound can be utilized as a reference compound in various HTS formats to identify novel LRRK2 inhibitors. Below are detailed protocols for commonly used biochemical and cellular assays.
Biochemical HTS Assay: LRRK2 TR-FRET
Principle: This time-resolved Förster resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by LRRK2. A terbium (Tb)-labeled anti-phospho-substrate antibody serves as the donor, and a GFP-tagged LRRK2 or a fluorescently labeled peptide substrate acts as the acceptor. Inhibition of LRRK2 kinase activity by compounds like this compound leads to a decrease in the TR-FRET signal.
Materials:
-
Recombinant LRRK2 (WT or G2019S)
-
LRRKtide (or other suitable peptide substrate) with a fluorescent tag (e.g., FITC)
-
Terbium-labeled anti-phospho-LRRKtide antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Protocol:
-
Prepare serial dilutions of this compound (and test compounds) in assay buffer. A typical starting concentration range for IC50 determination would be from 1 µM down to 0.01 nM.
-
Add 2 µL of the compound dilutions or DMSO (control) to the wells of a 384-well plate.
-
Prepare a solution of LRRK2 enzyme and fluorescently labeled substrate in assay buffer. The optimal concentrations should be determined empirically but can start around 2-5 nM for the enzyme and 100-200 nM for the substrate.
-
Add 4 µL of the LRRK2 enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration at Km for ATP) to each well.
-
Incubate the plate for 60-120 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of a solution containing the terbium-labeled anti-phospho-substrate antibody.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 495 nm and 520 nm).
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular HTS Assay: LRRK2 Phosphorylation AlphaLISA
Principle: This AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) assay measures the phosphorylation of LRRK2 at a specific site (e.g., Ser935) within a cellular context. Cells expressing LRRK2 are treated with inhibitor compounds. Upon cell lysis, two antibodies specific to LRRK2 are added: one biotinylated antibody that binds to LRRK2 and another antibody conjugated to an acceptor bead that recognizes the phosphorylated Ser935 residue. Streptavidin-coated donor beads are then added, which bind to the biotinylated antibody. If LRRK2 is phosphorylated, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead generates singlet oxygen, which activates the acceptor bead to emit light at 615 nm.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2-G2019S)
-
Cell culture medium and supplements
-
This compound
-
AlphaLISA Lysis Buffer
-
AlphaLISA Acceptor beads conjugated to anti-phospho-LRRK2 (Ser935) antibody
-
Biotinylated anti-LRRK2 antibody
-
Streptavidin-coated Donor beads
-
384-well white, opaque cell culture plates
-
AlphaLISA-compatible plate reader
Protocol:
-
Seed cells into a 384-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include DMSO-only wells as a negative control.
-
Incubate the plate for 90 minutes to 4 hours at 37°C in a CO₂ incubator.
-
Lyse the cells by adding AlphaLISA Lysis Buffer and incubate for 10 minutes at room temperature with gentle shaking.
-
Transfer the cell lysate to a 384-well white OptiPlate.
-
Add a mixture of AlphaLISA Acceptor beads and biotinylated anti-LRRK2 antibody.
-
Incubate for 60 minutes at room temperature.
-
Add Streptavidin-coated Donor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Application of this compound in PROTAC Development
This compound can serve as a warhead for the development of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of LRRK2. A PROTAC based on this compound would consist of the this compound moiety, a linker, and a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon).
HTS Protocol for LRRK2 PROTAC Degradation (DC50 Determination)
Principle: This protocol is designed to determine the half-maximal degradation concentration (DC50) of a PROTAC. The amount of LRRK2 protein remaining in cells after treatment with a PROTAC is quantified using an AlphaLISA assay that measures total LRRK2 levels.
Protocol: The protocol is similar to the cellular AlphaLISA assay for phosphorylation, with the following modifications:
-
Antibodies: Use an antibody pair that recognizes total LRRK2, independent of its phosphorylation state.
-
Incubation Time: A longer incubation time with the PROTAC is typically required to achieve significant degradation (e.g., 18-24 hours).
Data Analysis:
-
Quantify the total LRRK2 signal for each PROTAC concentration.
-
Calculate the percentage of LRRK2 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the DC50 and Dmax (maximum degradation) values.
Conclusion
This compound is a powerful and versatile tool for high-throughput screening and drug discovery efforts targeting LRRK2. Its high potency and selectivity for the pathogenic G2019S mutant make it an ideal reference compound for validating HTS assays and for structure-activity relationship studies. The detailed protocols provided herein offer a solid foundation for researchers to implement robust and reliable screening campaigns to identify the next generation of LRRK2-targeted therapeutics.
References
Application Notes and Protocols for EB-42486 in Signal Transduction Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-42486 is a potent and highly selective, orally bioavailable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), particularly the pathogenic G2019S variant, which is a key target in Parkinson's disease research.[1] Its remarkable selectivity and potency make it an invaluable tool for dissecting the LRRK2 signaling pathway and for the development of therapeutic strategies targeting LRRK2-mediated pathology. These application notes provide detailed protocols and data to facilitate the use of this compound in studying LRRK2-mediated signal transduction.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. Pathogenic mutations in LRRK2, such as G2019S, lead to an increase in its kinase activity. This hyperactivity is a central element in the molecular pathogenesis of LRRK2-associated diseases. This compound specifically binds to the ATP-binding pocket of LRRK2, thereby blocking the transfer of a phosphate (B84403) group to its downstream substrates.
A primary and well-validated downstream substrate of LRRK2 is the Rab10 protein, a member of the Rab GTPase family involved in vesicular trafficking. LRRK2 phosphorylates Rab10 at the Threonine 73 (Thr73) residue. The level of phosphorylated Rab10 (pRab10) serves as a robust and reliable biomarker for LRRK2 kinase activity in both cellular and in vivo models.[2][3][4] Consequently, treatment with this compound leads to a dose-dependent decrease in pRab10 levels.
Another key indicator of LRRK2 kinase activity is its autophosphorylation at Serine 1292 (Ser1292). Pathogenic mutations enhance this autophosphorylation, and treatment with LRRK2 inhibitors, such as this compound, effectively reduces pSer1292-LRRK2 levels.[3][5]
Data Presentation
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for the G2019S mutant over the wild-type (WT) LRRK2.
| Target | IC50 (nM) |
| LRRK2 (G2019S) | < 0.2 |
| LRRK2 (WT) | 6.6 |
Kinase Selectivity Profile
A critical attribute of a chemical probe is its selectivity against other kinases. While a specific kinome-wide scan for this compound is not publicly available, data from a similar potent and selective LRRK2 inhibitor, GNE-7915, provides a representative profile of high selectivity. In a screen against 392 kinases, GNE-7915 demonstrated significant inhibition of only a few off-target kinases at a concentration of 0.1 µM.
| Kinase | Percent Inhibition at 0.1 µM |
| LRRK2 | >65% |
| TTK | >65% |
| ALK | >65% |
| Other (7 kinases) | 50-65% |
Data for GNE-7915 is presented as a representative example of a highly selective LRRK2 inhibitor.
Signaling Pathway Diagrams
Experimental Protocols
In Vitro LRRK2 Kinase Inhibition Assay
This protocol describes a general method to determine the IC50 value of this compound against LRRK2 in a biochemical assay format.
Materials:
-
Recombinant human LRRK2 (WT or G2019S)
-
This compound
-
LRRKtide (a synthetic peptide substrate)
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)
-
Phosphoric acid (for washing)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, add the kinase reaction buffer.
-
Add the desired concentration of LRRKtide substrate.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Add the recombinant LRRK2 enzyme.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP (a mixture of cold and radiolabeled ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 papers using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. MLi-2 | LRRK2 | Tocris Bioscience [tocris.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Uncovering Genetic Modulators of EB-42486 Response with CRISPR Screens
An in-depth guide to conducting CRISPR-based genetic screens in combination with the LRRK2 inhibitor EB-42486 is detailed below, offering researchers, scientists, and drug development professionals a comprehensive resource for identifying novel drug targets and mechanisms of action. This document outlines the core principles, experimental protocols, and data analysis workflows essential for leveraging this powerful technology.
The convergence of CRISPR-Cas9 technology with targeted pharmacology presents a formidable strategy for elucidating the genetic underpinnings of drug response.[1][2] CRISPR screens, on a genome-wide or sub-pooled library scale, enable the systematic knockout of genes to identify those that influence cellular sensitivity or resistance to a given compound.[3][4] When applied in conjunction with this compound, a potent and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2), these screens can pinpoint novel therapeutic targets and biomarkers for diseases where LRRK2 activity is implicated, such as Parkinson's disease.[5]
The primary objective of a CRISPR screen with this compound is to identify genes whose loss-of-function either enhances (sensitizes) or suppresses (resists) the cytotoxic or cytostatic effects of the compound.[6] Sensitizing interactions may reveal synthetic lethal partners, suggesting potential combination therapies, while resistance genes can uncover mechanisms of drug evasion.[3][6]
Core Applications:
-
Target Identification and Validation: Uncover novel genes and pathways that modulate the cellular response to LRRK2 inhibition.[1][2]
-
Mechanism of Action Studies: Elucidate the downstream signaling cascades and cellular processes affected by this compound.
-
Biomarker Discovery: Identify genetic markers that may predict therapeutic response or resistance in a clinical setting.
-
Combination Therapy Design: Discover synthetic lethal interactions that can be exploited for more effective therapeutic strategies.[3]
Experimental Workflow and Protocols
A successful CRISPR screen with this compound treatment involves a multi-step process, from initial library selection to final bioinformatic analysis.
Caption: High-level overview of the CRISPR screen experimental workflow.
Detailed Experimental Protocols
Generation of a Cas9-Expressing Stable Cell Line
-
Vector Selection: Choose a lentiviral vector encoding Cas9 and a selectable marker (e.g., lentiCas9-Blast).
-
Lentivirus Production: Transfect HEK293T cells with the Cas9 vector and packaging plasmids (e.g., psPAX2, pMD2.G).
-
Transduction: Infect the target cell line with the Cas9-expressing lentivirus.
-
Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., blasticidin).
-
Validation: Confirm Cas9 activity using a functional assay (e.g., GFP-to-BFP conversion assay).
sgRNA Library Transduction and Screening
-
Library Choice: Select a genome-wide or a focused sgRNA library. Focused libraries can target specific gene families or pathways.[7]
-
Lentivirus Production: Produce lentivirus for the pooled sgRNA library as described above.
-
Titer Determination: Determine the viral titer to achieve a multiplicity of infection (MOI) of 0.1-0.3, ensuring that most cells receive a single sgRNA.[2]
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a scale that maintains a representation of at least 200-500 cells per sgRNA.
-
Selection: Select transduced cells with the appropriate antibiotic (e.g., puromycin).
-
Baseline Sample (T0): Collect a cell pellet after selection to represent the initial sgRNA distribution.
-
Drug Treatment: Split the remaining cells into two arms: one treated with a vehicle control (e.g., DMSO) and the other with a predetermined concentration of this compound (typically IC20-IC50).
-
Cell Culture: Passage the cells for 14-21 days, maintaining the library representation and continuous drug or vehicle treatment.
-
Final Harvest: Collect cell pellets from both the vehicle and this compound-treated arms at the end of the experiment.
Next-Generation Sequencing (NGS) and Data Analysis
-
Genomic DNA Extraction: Isolate genomic DNA from the T0 and final timepoint cell pellets.
-
sgRNA Amplification: Amplify the sgRNA-containing region from the genomic DNA using PCR.
-
NGS Library Preparation: Prepare the PCR products for NGS.
-
Sequencing: Perform high-throughput sequencing to determine the abundance of each sgRNA in each sample.[8]
-
Data Analysis: Utilize bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated samples compared to the control.[9]
Data Presentation and Interpretation
The output of a CRISPR screen is a ranked list of genes whose knockout leads to a fitness defect (depletion) or advantage (enrichment) in the presence of this compound.
Hypothetical Data Summary
The following table presents a hypothetical summary of top hits from a CRISPR screen with this compound.
| Gene | Gene Function | Log2 Fold Change (this compound vs. Vehicle) | p-value | False Discovery Rate (FDR) | Phenotype |
| Gene A | E3 Ubiquitin Ligase | -3.8 | 1.5 x 10⁻⁹ | 4.2 x 10⁻⁸ | Sensitizing |
| Gene B | Autophagy Adaptor | -3.2 | 2.8 x 10⁻⁸ | 6.1 x 10⁻⁷ | Sensitizing |
| Gene C | ABC Transporter | 4.1 | 8.9 x 10⁻¹⁰ | 1.7 x 10⁻⁸ | Resistance |
| Gene D | Kinase Substrate | 3.5 | 5.4 x 10⁻⁹ | 9.3 x 10⁻⁸ | Resistance |
-
Sensitizing Genes: Genes with a negative log2 fold change are those whose knockout enhances the effect of this compound. These represent potential targets for combination therapies.
-
Resistance Genes: Genes with a positive log2 fold change are those whose knockout confers resistance to this compound. These may be involved in the drug's mechanism of action or in pathways that compensate for its inhibition.
Signaling Pathway Visualization
Based on the known target of this compound, LRRK2, a simplified signaling pathway can be proposed. The results of the CRISPR screen would help to validate and expand upon this pathway.
Caption: Proposed signaling pathway of LRRK2 and its inhibition by this compound.
Bioinformatic Data Analysis Workflow
The analysis of raw sequencing data to identify significant gene hits is a critical step.
Caption: Bioinformatic pipeline for CRISPR screen data analysis.
By following these detailed protocols and analysis workflows, researchers can effectively utilize CRISPR screening in combination with this compound to gain significant insights into LRRK2 biology and its therapeutic implications.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. CRISPR Screening Explained: Methods, Applications & workflow | Ubigene [ubigene.us]
- 3. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 4. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. biocompare.com [biocompare.com]
- 7. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 8. Everything you need to know about CRISPR library screening [takarabio.com]
- 9. Expert Insights | How to Analyze CRISPR Library Data to Find Targets | Ubigene [ubigene.us]
Application Notes and Protocols for Flow Cytometry Analysis Following EB-42486 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-42486 is a potent and selective inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2) G2019S variant, a kinase implicated in certain pathological conditions.[1] Understanding the cellular response to this compound is crucial for its development as a potential therapeutic agent. Flow cytometry is a powerful technique for dissecting these responses at the single-cell level, providing quantitative data on apoptosis, cell cycle progression, and the modulation of intracellular signaling pathways.[2][3][4] These application notes provide detailed protocols for the flow cytometric analysis of cells treated with this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments after treating a relevant cell line with this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
| Treatment Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (0) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 88.7 ± 3.5 | 8.1 ± 1.2 | 3.2 ± 0.7 |
| 50 | 75.4 ± 4.2 | 18.9 ± 2.5 | 5.7 ± 1.1 |
| 100 | 52.1 ± 5.1 | 35.6 ± 3.8 | 12.3 ± 2.3 |
| 500 | 25.8 ± 6.3 | 55.4 ± 4.9 | 18.8 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptotic) |
| Vehicle Control (0) | 55.3 ± 3.3 | 25.1 ± 2.1 | 19.6 ± 1.9 | 1.5 ± 0.4 |
| 10 | 60.1 ± 2.9 | 22.5 ± 1.8 | 17.4 ± 1.5 | 3.2 ± 0.8 |
| 50 | 68.7 ± 4.1 | 15.8 ± 2.4 | 15.5 ± 2.1 | 8.9 ± 1.5 |
| 100 | 75.2 ± 4.8 | 10.3 ± 1.9 | 14.5 ± 2.0 | 15.4 ± 2.7 |
| 500 | 65.4 ± 5.5 | 8.7 ± 1.6 | 25.9 ± 3.4 | 28.6 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Intracellular Signaling Pathway Analysis (Phospho-Protein X at Serine/Threonine XXX)
| Treatment Concentration (nM) | % of Cells with Phospho-Protein X | Median Fluorescence Intensity (MFI) of Phospho-Protein X |
| Vehicle Control (0) | 92.5 ± 2.8 | 15,432 ± 1,250 |
| 10 | 85.1 ± 3.1 | 12,876 ± 1,100 |
| 50 | 65.7 ± 4.5 | 9,543 ± 980 |
| 100 | 42.3 ± 5.2 | 6,123 ± 750 |
| 500 | 15.8 ± 3.9 | 2,567 ± 430 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, and late apoptotic/necrotic cells.[5][6]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the medium, wash once with PBS, and detach the cells using a non-enzymatic cell dissociation solution.
-
Suspension cells: Collect the cells directly into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer from the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate laser and filter settings for the chosen fluorochromes. Acquire data for at least 10,000 events per sample.[5]
-
Data Analysis: Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to distinguish the following populations:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+[7]
-
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and detecting the sub-G1 peak, which is indicative of apoptosis.[8][9]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add cold 70% ethanol dropwise to the cell suspension. Incubate the cells on ice or at -20°C for at least 30 minutes.[5]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.[5]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a low flow rate to ensure accurate DNA content measurement. Acquire data for at least 20,000 events per sample.[5]
-
Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.[5]
Protocol 3: Analysis of Intracellular Signaling Pathways
This protocol allows for the detection of changes in the phosphorylation state of specific proteins within a signaling cascade following this compound treatment.[10][11]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS or cold methanol)
-
Primary antibody specific to the phosphorylated protein of interest
-
Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Fixation: Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend in Permeabilization Buffer. Incubate for 10-15 minutes on ice.
-
Washing: Wash the cells twice with PBS containing 1% BSA.
-
Antibody Staining: Resuspend the cells in a small volume of PBS with 1% BSA and add the primary antibody at the recommended dilution. Incubate for 30-60 minutes at room temperature or overnight at 4°C.
-
Washing: Wash the cells twice with PBS containing 1% BSA.
-
Secondary Antibody Staining (if applicable): If the primary antibody is not directly conjugated, resuspend the cells in PBS with 1% BSA and add the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS containing 1% BSA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze on a flow cytometer.
-
Data Analysis: Analyze the shift in fluorescence intensity in the treated samples compared to the vehicle control to determine the change in the phosphorylation status of the target protein.
Visualizations
Caption: Inhibition of LRRK2 by this compound blocks downstream signaling.
Caption: General workflow for flow cytometry analysis after drug exposure.
Caption: Gating strategy for identifying cell populations in apoptosis assays.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 4. Flow Cytometry: Impact On Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. benchchem.com [benchchem.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Techniques for Measuring EB-42486 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
EB-42486 is a potent and highly selective inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] The G2019S mutation in LRRK2 is a known genetic driver of Parkinson's disease, and emerging evidence suggests a role for LRRK2 in certain cancers, making it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for assessing the in vitro efficacy of this compound, considering its dual potential as both a kinase inhibitor and a component of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.
Target Audience
These guidelines are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of LRRK2-targeted therapies in oncology and related fields.
Mechanism of Action: LRRK2 Inhibition and Degradation
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It has been implicated in various cellular processes, including signal transduction, and its dysregulation is associated with disease. Several signaling pathways relevant to cancer have been reported to be modulated by LRRK2, including the MAPK and p53 pathways.
This compound can be evaluated for two primary functions in vitro:
-
Kinase Inhibition: Directly inhibiting the phosphotransferase activity of LRRK2.
-
Protein Degradation: As part of a PROTAC, inducing the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein.
Data Presentation: Quantitative Efficacy of LRRK2-Targeted Agents
While specific in vitro efficacy data for this compound in cancer cell lines is not publicly available, this section provides templates and example data from related LRRK2-targeted compounds to guide experimental design and data presentation.
Table 1: Biochemical Kinase Inhibition of LRRK2
This table summarizes the direct inhibitory activity of a compound against purified LRRK2 enzyme.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | G2019S-LRRK2 | Biochemical Kinase Assay | < 0.2 | [1][2][3] |
| LRRK2-IN-1 | LRRK2 (WT) | Biochemical Kinase Assay | 13 | [2] |
| LRRK2-IN-1 | LRRK2 (G2019S) | Biochemical Kinase Assay | 6 | [2] |
Table 2: In-Cell LRRK2 Degradation Efficacy (PROTAC)
This table presents the efficiency of a PROTAC in inducing the degradation of LRRK2 within a cellular context. Data for the LRRK2 PROTAC XL01126 is provided as an example.
| Compound | Cell Line | Target | Assay Type | DC50 (nM) | Dmax (%) | Time Point (h) | Reference |
| XL01126 | Mouse Embryonic Fibroblasts | G2019S LRRK2 | Western Blot | 7 | >90 | 4 | |
| XL01126 | Mouse Embryonic Fibroblasts | WT LRRK2 | Western Blot | 32 | >90 | 4 |
Table 3: Anti-proliferative Activity in Cancer Cell Lines
This table is a template for presenting the anti-proliferative effects of this compound on various cancer cell lines. Researchers should populate this table with their experimentally determined IC50 values.
| Compound | Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| This compound | MCF-7 | Breast Cancer | Cell Viability (MTT) | Data to be determined |
| This compound | A549 | Lung Cancer | Cell Viability (MTT) | Data to be determined |
| This compound | U-87 MG | Glioblastoma | Cell Viability (MTT) | Data to be determined |
Signaling Pathways and Experimental Workflows
LRRK2 Signaling in Cancer
LRRK2 has been shown to interact with key cancer-related signaling pathways. The diagrams below illustrate the hypothesized role of LRRK2 in the MAPK and p53 signaling cascades.
Experimental Workflow: In Vitro Efficacy Assessment
The following diagram outlines a general workflow for evaluating the in vitro efficacy of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for LRRK2 Degradation
Objective: To assess the ability of an this compound-based PROTAC to induce the degradation of LRRK2 protein and to determine the half-maximal degradation concentration (DC50).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound PROTAC
-
DMSO (vehicle control)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LRRK2, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the this compound PROTAC or vehicle control for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LRRK2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against a loading control (β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the LRRK2 band intensity to the loading control. Calculate the percentage of LRRK2 degradation relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax (maximum degradation) values.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.
Protocol 4: Cell Cycle Analysis
Objective: To investigate the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting and Fixation: Collect the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using cell cycle analysis software.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the in vitro evaluation of this compound efficacy. By systematically assessing its kinase inhibitory and protein degradation activities, along with its effects on cancer cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential. The provided diagrams of the LRRK2 signaling pathways offer a conceptual basis for understanding the molecular mechanisms that may be modulated by this compound. It is crucial for researchers to generate specific efficacy data in their cancer cell lines of interest to fully characterize the anti-cancer properties of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EB-42486 Precipitation in Media
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of EB-42486 precipitation in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Immediate Precipitation of this compound
Issue: A precipitate forms immediately upon adding the this compound stock solution (dissolved in DMSO) to the cell culture medium.
This is a common occurrence known as "crashing out," where the compound is not soluble in the aqueous media environment when the DMSO concentration is diluted.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its solubility limit in an aqueous environment. | Decrease the final working concentration of this compound. It is crucial to perform a solubility test to determine the maximum soluble concentration.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently mixing the media.[1] |
| Low Media Temperature | Adding the compound to cold media can lower its solubility. | Always use pre-warmed (37°C) cell culture media for your dilutions.[1][2] |
| High DMSO Concentration | The final concentration of DMSO in the media may be too high, affecting cell health and potentially contributing to precipitation. | Ensure the final DMSO concentration is as low as possible, typically below 0.5%, and does not impact your experimental results. |
Experimental Workflow for Preparing this compound Working Solution:
Troubleshooting Guide: Precipitation of this compound Over Time in Culture
Issue: The media is clear immediately after adding this compound, but a precipitate forms after incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shift | Changes in temperature between room temperature and the 37°C incubator can affect the solubility of the compound.[2] | Pre-warm the cell culture media to 37°C before adding this compound.[2] Minimize the time culture vessels are outside the incubator.[1] |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[2] | Ensure the media is properly buffered for the CO2 concentration in your incubator.[2] |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[2] | Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. |
| Media Evaporation | Evaporation of media in long-term cultures can increase the concentration of all components, including this compound, potentially exceeding its solubility.[1] | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.[1] |
| Precipitation from Frozen Stock | The compound may have precipitated out of the stock solution during a freeze-thaw cycle.[2] | Gently warm the stock solution to 37°C and vortex to ensure it is fully redissolved before use.[2] It is also recommended to aliquot the stock solution to minimize freeze-thaw cycles.[2] |
Logical Relationship of Factors Leading to Precipitation Over Time:
Frequently Asked Questions (FAQs)
Q1: How can I determine the maximum soluble concentration of this compound in my cell culture medium?
A1: You can perform a solubility assay.
Experimental Protocol: Solubility Assay
-
Prepare a Serial Dilution: Prepare a 2-fold serial dilution of your high-concentration this compound DMSO stock solution in DMSO.
-
Add to Media: In a multi-well plate, add a small, fixed volume of each DMSO dilution to pre-warmed (37°C) complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.[1] Include a DMSO-only control.[1]
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.[1]
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative measurement, you can read the absorbance of the plate at a wavelength of 600 nm; an increase in absorbance suggests precipitation.[1]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum working soluble concentration for your specific experimental conditions.[1]
Q2: Could the precipitate I'm seeing be something other than this compound?
A2: Yes, precipitation can also be caused by other factors such as microbial contamination or the precipitation of media components like salts and proteins.[3]
-
Microbial Contamination: Bacterial or fungal contamination can cause the media to become turbid.[3] This can be distinguished from chemical precipitate by examining a sample under a microscope.[2]
-
Media Component Precipitation: High concentrations of salts, temperature shifts, or pH instability can cause components of the media itself to precipitate. For example, calcium salts are prone to precipitation.
Troubleshooting Non-Compound Related Precipitation:
| Observation | Potential Cause | Recommended Action |
| Cloudy media with visible moving particles under microscope | Bacterial Contamination | Discard the culture and review your sterile technique.[2] |
| Filamentous growth in media | Fungal Contamination | Discard the culture and decontaminate the incubator and hood. |
| Precipitate in control flask (media + DMSO only) | Media Component Precipitation | Refer to the manufacturer's guidelines for media storage and handling. Avoid repeated freeze-thaw cycles of the media. Ensure proper buffering and pH. |
Q3: Can the type of serum used in the media affect this compound solubility?
A3: Yes, the proteins in serum can sometimes interact with compounds, either helping to solubilize them or, in some cases, contributing to precipitation. If you are observing precipitation, you could test the solubility of this compound in media with different serum concentrations or in a serum-free formulation if your experiment allows.
Signaling Pathway of Troubleshooting Precipitation:
References
Technical Support Center: Optimizing EB-42486 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the novel Receptor Tyrosine Kinase (RTK) inhibitor, EB-42486, in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of a specific Receptor Tyrosine Kinase (RTK). RTKs are crucial cell surface receptors that, upon binding to growth factors, activate downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways.[1][2][3] These pathways are pivotal in regulating cell proliferation, survival, and differentiation.[2] In many cancers, these pathways are aberrantly activated, leading to uncontrolled cell growth.[2][4] this compound is designed to bind to the ATP-binding site of the RTK, preventing its autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting cancer cell growth.[1][2]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-line specific and should be determined empirically. A dose-response experiment is essential to identify the concentration that elicits the desired biological effect without inducing significant off-target toxicity.[5] We recommend starting with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).[6] The IC50 value is the concentration of this compound required to inhibit a biological process by 50% and serves as a key metric of its potency.[7][8]
Q3: What is the recommended solvent for this compound and what is the maximum final concentration in cell culture?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, generally below 0.5%.[5][9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.[5]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific biological question being addressed. A time-course experiment is recommended to determine the ideal duration of treatment.[9] Typical incubation times for cell viability assays range from 24 to 72 hours.[10]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour treatment
| Cell Line | Cancer Type | Target RTK Expression | IC50 (µM) |
| A549 | Lung Carcinoma | High | 5.2 |
| MCF-7 | Breast Adenocarcinoma | Moderate | 12.8 |
| U-87 MG | Glioblastoma | High | 8.5 |
| PC-3 | Prostate Adenocarcinoma | Low | > 50 |
Table 2: Effect of Incubation Time on the IC50 of this compound in A549 Cells
| Incubation Time (hours) | IC50 (µM) |
| 24 | 15.6 |
| 48 | 5.2 |
| 72 | 3.8 |
Experimental Protocols
Protocol for Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps for assessing cell viability by measuring the metabolic activity of cells, which reflects the number of viable cells.[11]
Materials:
-
This compound
-
DMSO
-
96-well tissue culture plates
-
Appropriate cancer cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[12]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from your DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include vehicle control wells (DMSO at the same final concentration as the highest this compound concentration) and untreated control wells.
-
Incubate for the desired time period (e.g., 48 hours).[10]
-
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.[13]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[10]
-
-
Data Analysis:
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | 1. Uneven cell seeding.[9][13] 2. "Edge effects" due to evaporation in outer wells.[13][14] 3. Incomplete dissolution of this compound.[9] | 1. Ensure a homogenous single-cell suspension before seeding.[13] 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead.[13][14] 3. Thoroughly vortex the stock solution before making dilutions.[9] |
| No dose-dependent effect on cell viability | 1. The cell line may not express the target RTK or may have resistance mechanisms.[1][9] 2. The incubation time may be too short.[9] 3. The concentration range of this compound may be too low. | 1. Confirm target expression in your cell line via Western blot or other methods.[9] 2. Perform a time-course experiment (e.g., 24, 48, 72 hours).[9] 3. Test a wider and higher range of concentrations. |
| Unexpected increase in viability at low concentrations | 1. Some compounds can induce a stress response that increases cellular metabolism at low, non-toxic concentrations.[13] | 1. Correlate the MTT assay results with a direct cell counting method (e.g., trypan blue exclusion) to confirm if the signal increase corresponds to an increase in cell number.[13] |
| High background in cell-free wells | 1. This compound may directly reduce the MTT reagent.[12][13] 2. Contamination of the culture medium.[15] | 1. Run a cell-free control with this compound and the MTT reagent to check for direct chemical interference.[13] If interference is observed, consider an alternative viability assay like CellTiter-Glo®.[9] 2. Use fresh, sterile medium for your experiments.[15] |
Visualizations
Caption: A step-by-step workflow for determining the IC50 of this compound.
Caption: this compound inhibits the RTK, blocking downstream pro-growth signaling.
References
- 1. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RTK Signaling Pathways in Cancer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Is Your MTT Assay the Right Choice? [promega.jp]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
How to improve EB-42486 stability in solution
Disclaimer: Publicly available information on the specific stability and solubility characteristics of EB-42486 is limited. The following guidelines are based on general best practices for handling and formulating small molecule inhibitors and may need to be optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
For long-term storage, it is recommended to store solid this compound at -20°C, protected from light and moisture. For short-term storage, it can be kept at 4°C. Ensure the container is tightly sealed to prevent moisture absorption.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility. Please refer to the Troubleshooting Guide below for detailed steps to address this.
Troubleshooting Guide: Solution Preparation
This guide addresses common issues encountered during the preparation of this compound solutions.
Problem: this compound powder does not dissolve in aqueous buffer.
-
Possible Cause: this compound likely has low solubility in aqueous solutions.
-
Recommended Solution: Prepare a concentrated stock solution in an organic solvent first, such as DMSO.[1] This stock solution can then be diluted into your aqueous buffer or cell culture medium.
Problem: Precipitation occurs when diluting the DMSO stock solution into aqueous buffer.
-
Possible Cause: The final concentration of this compound in the aqueous solution exceeds its solubility limit, or the final percentage of DMSO is too low to maintain solubility.
-
Recommended Solutions:
| Strategy | Details | Considerations |
| Optimize Final Concentration | Ensure the final concentration of this compound is within a working range where it remains soluble. You may need to perform a solubility test to determine the optimal concentration range in your specific medium. | The effective concentration for your assay may be limited by the compound's solubility. |
| Adjust Final DMSO Concentration | Increase the final percentage of DMSO in your working solution. A final concentration of 0.1% to 0.5% (v/v) DMSO is often sufficient to maintain the solubility of many compounds and is typically well-tolerated by most cell lines. | High concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
| Use a Serial Dilution Approach | Instead of a single large dilution, perform a series of smaller dilutions. For example, first, dilute the DMSO stock into a small volume of your aqueous buffer, vortex gently, and then add this intermediate dilution to the final volume. | This method can sometimes help to avoid localized high concentrations that can initiate precipitation. |
| Gentle Mixing/Sonication | After dilution, use gentle vortexing or brief sonication to aid in dissolution. | Avoid vigorous shaking, as this can sometimes promote aggregation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
General Strategies for Improving Solution Stability
The stability of this compound in your working solution can be influenced by several factors. Here are some general strategies to enhance stability.[2][3]
| Factor | Strategy | Mechanism |
| pH | Optimize the pH of your buffer system. | Many compounds are sensitive to pH and can degrade via hydrolysis. Maintaining an optimal pH can significantly slow this process.[2] |
| Oxidation | Incorporate antioxidants (e.g., ascorbic acid, tocopherol) or chelating agents (e.g., EDTA) into your formulation.[2][3] | These agents prevent oxidative degradation of the compound.[2] |
| Light Exposure | Protect solutions from light by using amber-colored vials or wrapping containers in aluminum foil.[3] | Light, particularly UV light, can cause photolysis and degradation of sensitive compounds.[3] |
| Temperature | Store solutions at appropriate temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). | Lower temperatures slow down the rate of chemical degradation. |
| Microbial Contamination | Use sterile buffers and aseptic techniques. Consider adding preservatives if appropriate for your application. | Prevents microbial growth that can degrade the compound. |
| Formulation Excipients | Consider the use of co-solvents, surfactants, or cyclodextrins to improve both solubility and stability.[3] | These excipients can create a more favorable microenvironment for the drug molecule. |
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Decision tree for improving solution stability.
References
Common issues with EB-42486 in long-term experiments
Technical Support Center: EB-42486
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in long-term experiments. This compound is a selective, ATP-competitive inhibitor of Kinase X, a key enzyme in the Growth Factor Y (GFY) signaling pathway, which is frequently dysregulated in certain cancers. This guide addresses common issues that may arise during prolonged experimental timelines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: this compound stock solutions (typically 10 mM in DMSO) should be stored in small aliquots in tightly sealed vials at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can lead to compound precipitation and loss of potency. For daily use, a fresh aliquot should be thawed and used.
Q2: What is the typical stability of this compound in cell culture media?
A2: The stability of this compound can vary depending on the specific components of the cell culture medium. In standard DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), this compound shows good stability for up to 72 hours at 37°C. However, for experiments extending beyond this period, it is recommended to replace the medium with freshly prepared this compound every 48-72 hours to ensure a consistent effective concentration.[1][2]
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for Kinase X, some minor off-target activity has been observed at concentrations significantly above the IC50 for the primary target.[3] These off-target effects can include the partial inhibition of structurally similar kinases, which may lead to unexpected phenotypic changes in cells.[4][5] It is crucial to perform dose-response experiments to identify the optimal concentration that inhibits Kinase X without causing significant off-target effects.[3]
Q4: Can this compound induce changes in cell morphology?
A4: Yes, inhibition of the GFY-Kinase X pathway can lead to changes in cell morphology, particularly in adherent cell lines.[6] Users may observe a more flattened or rounded appearance, along with alterations in the cytoskeleton. These changes are typically on-target effects but should be monitored and documented as part of the experimental observations.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound Over Time
Question: My initial experiments showed potent inhibition of cell proliferation, but in my long-term study, the cells seem to be less responsive to this compound. What could be the cause?
Possible Causes and Solutions:
-
Compound Degradation: this compound may be degrading in the culture medium over the course of the experiment.[1][7]
-
Solution: Replace the cell culture medium containing freshly diluted this compound every 48-72 hours. This ensures that the cells are consistently exposed to the intended concentration of the active compound.
-
-
Development of Acquired Resistance: Cancer cells can develop resistance to kinase inhibitors through various mechanisms, such as secondary mutations in the target kinase or upregulation of bypass signaling pathways.[8][9]
-
Solution 1: Perform a dose-response analysis on the "resistant" cells to determine if the IC50 has shifted. An increase in the IC50 value is a strong indicator of acquired resistance.[10]
-
Solution 2: Analyze the expression and phosphorylation status of proteins in the GFY-Kinase X pathway and parallel pathways (e.g., via Western blot) to identify potential bypass mechanisms.[9][11]
-
Solution 3: Consider sequencing the Kinase X gene in the resistant cell population to check for mutations that may prevent this compound binding.[12][13]
-
-
Cellular Efflux: Cells may upregulate efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cytoplasm, reducing its effective intracellular concentration.
-
Solution: Test for the expression of common drug efflux pumps. If present, consider co-treatment with a known efflux pump inhibitor to see if sensitivity to this compound is restored.
-
Issue 2: Unexpected Cytotoxicity at Previously Safe Concentrations
Question: I am observing significant cell death in my long-term cultures at a concentration of this compound that was well-tolerated in short-term assays. Why is this happening?
Possible Causes and Solutions:
-
Cumulative Toxicity: Prolonged exposure to a compound, even at a non-acutely toxic concentration, can lead to cumulative stress and eventual cell death.[14]
-
Solution: Re-evaluate the optimal, non-toxic concentration for long-term experiments. Perform a long-term viability assay (e.g., 7-14 days) with a range of this compound concentrations to identify a dose that maintains target inhibition without compromising cell health over time.
-
-
Metabolite Toxicity: The metabolic breakdown of this compound by the cells could produce byproducts that are more toxic than the parent compound.[14]
-
Solution: This can be difficult to assess without specialized analytical methods. However, ensuring regular media changes (every 48 hours) can help to remove any potentially toxic metabolites that have accumulated.
-
-
Off-Target Effects: At higher concentrations or with prolonged exposure, off-target effects on kinases essential for cell survival may become more pronounced.[3][14]
-
Solution: Use the lowest effective concentration of this compound that achieves the desired level of Kinase X inhibition. Confirm that the observed cytotoxicity is an on-target effect by using a structurally different inhibitor of Kinase X or by genetic knockdown (e.g., siRNA) of Kinase X.[3]
-
Data Presentation
Table 1: Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time Point | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 hours | 100% | 100% |
| 24 hours | 98.2% | 97.5% |
| 48 hours | 95.1% | 93.8% |
| 72 hours | 89.5% | 87.2% |
| 96 hours | 82.3% | 79.9% |
Data represents the mean of three independent measurements by HPLC-MS. This data indicates a gradual degradation of this compound, supporting the recommendation for media changes every 48-72 hours.[15]
Table 2: Comparison of this compound IC50 Values in Sensitive and Acquired Resistant Cell Lines
| Cell Line | Treatment Duration | IC50 (nM) | Fold Change in Resistance |
| Parental (Sensitive) | N/A | 50 nM | 1x |
| Resistant Clone 1 | 6 months | 450 nM | 9x |
| Resistant Clone 2 | 6 months | 620 nM | 12.4x |
IC50 values were determined using a 72-hour cell viability assay. The significant increase in the IC50 for the resistant clones demonstrates a clear example of acquired resistance.[16][17]
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to prevent overgrowth during the 72-hour incubation period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Kinase X Pathway Inhibition
-
Cell Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and then incubate with primary antibodies against phospho-Kinase X, total Kinase X, and a downstream target (e.g., phospho-Substrate Z). Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: The GFY-Kinase X signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for long-term experiments using this compound.
Caption: Troubleshooting logic for decreased efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. benchchem.com [benchchem.com]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. dovepress.com [dovepress.com]
- 12. nyu.edu [nyu.edu]
- 13. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
EB-42486 off-target effects and how to mitigate them
Welcome to the technical support center for EB-42486, a potent inhibitor of Polo-like kinase 4 (PLK4). This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects and other common issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle. By inhibiting PLK4, this compound is expected to induce cell cycle arrest and apoptosis in rapidly dividing cells, making it a compound of interest for cancer research.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly potent against PLK4, it has been observed to have inhibitory effects on other kinases at higher concentrations. The primary off-targets of concern are Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1][2] These off-target activities can lead to unexpected phenotypic outcomes in your experiments.
Q3: How can I determine if the observed effects in my experiment are on-target or off-target?
A3: Distinguishing between on-target and off-target effects is critical for interpreting your results. Several experimental approaches can be employed:
-
Dose-response analysis: On-target effects should manifest at concentrations consistent with the IC50 for the primary target, while off-target effects will typically require higher concentrations.
-
Use of multiple inhibitors: Comparing the effects of this compound with other inhibitors that have different chemical scaffolds but the same target can help to confirm if the observed phenotype is due to inhibition of the primary target.[1]
-
Rescue experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[1]
-
Western blotting: Analyzing the phosphorylation status of known downstream targets of both the primary and off-target kinases can provide evidence for which pathways are being affected.[1]
Q4: What is the recommended starting concentration for in vitro experiments?
A4: For initial experiments, we recommend performing a dose-response curve starting from a concentration well below the IC50 for the primary target (e.g., 1 nM) and extending to a concentration where off-target effects may become apparent (e.g., 10 µM). This will help you determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in non-cancerous cell lines.
Possible Cause: Off-target inhibition of kinases essential for normal cell survival, such as VEGFR2, which is involved in angiogenesis and cell survival.
Recommended Solutions:
-
Perform a dose-response experiment: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity in your control cell lines.
-
Use a more selective inhibitor: If available, compare the results with a more selective inhibitor for the same target to see if the cytotoxicity persists.
-
Assess apoptosis markers: Use assays such as TUNEL or caspase activity assays to confirm if the observed cell death is due to apoptosis, the expected on-target effect.
Issue 2: Inconsistent or unexpected experimental results across different cell lines.
Possible Cause:
-
Cell line-specific expression of off-target kinases: Different cell lines may have varying expression levels of off-target kinases, leading to different responses to the inhibitor.
-
Activation of compensatory signaling pathways: Inhibition of the primary target may lead to the activation of alternative survival pathways in some cell lines.[1]
Recommended Solutions:
-
Characterize your cell lines: Perform Western blot or qPCR analysis to determine the expression levels of the primary target and known off-target kinases in your cell lines.
-
Probe for compensatory pathway activation: Use Western blotting to examine the phosphorylation status of key proteins in known compensatory pathways.
-
Test in multiple cell lines: To distinguish between general off-target effects and those specific to a particular cellular context, it is advisable to test your inhibitor in a panel of cell lines.[1]
Issue 3: Observed phenotype does not align with known consequences of inhibiting the primary target.
Possible Cause: The observed phenotype may be a result of inhibiting an off-target kinase. For example, inhibition of p38 MAPK can have anti-inflammatory effects that are distinct from the cell cycle effects of PLK4 inhibition.
Recommended Solutions:
-
Kinome-wide selectivity screening: Perform a kinome-wide selectivity screen to identify all potential off-target kinases.[1]
-
Phenotypic screening: Compare the observed cellular phenotype with the known consequences of inhibiting the primary target. Discrepancies may suggest off-target effects.[1]
-
Consult the literature: Review the literature for the known functions of the off-target kinases to determine if they could be responsible for the observed phenotype.
Data Presentation
Table 1: Inhibitory Profile of this compound
| Target | IC50 (nM) | Description |
| PLK4 (On-Target) | 15 | Primary target; involved in cell cycle regulation. |
| VEGFR2 (Off-Target) | 850 | Off-target; involved in angiogenesis and cell survival. |
| p38 MAPK (Off-Target) | 1,250 | Off-target; involved in inflammatory responses. |
Mandatory Visualization
Caption: On-target and off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected results.
Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Activation
Objective: To determine if this compound is inhibiting the intended PLK4 pathway and to assess its effects on the off-target VEGFR2 and p38 MAPK pathways.
Materials:
-
Cell lines of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PLK4, anti-PLK4, anti-phospho-VEGFR2, anti-VEGFR2, anti-phospho-p38, anti-p38, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Analysis: Visualize protein bands using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: In Vitro Kinase Assay for Off-Target Inhibition
Objective: To quantify the inhibitory activity of this compound against the putative off-target kinases, VEGFR2 and p38 MAPK.
Materials:
-
Purified recombinant VEGFR2 and p38 MAPK enzymes
-
Specific substrates for each kinase
-
This compound
-
Kinase assay buffer
-
ATP
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare Serial Dilutions: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase assay buffer.
-
Add the serially diluted this compound or a vehicle control to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. The ATP concentration should be at the Km for each kinase to accurately determine the IC50.
-
-
Detection: After a set incubation time, stop the reaction and measure the kinase activity according to the manufacturer's instructions for the detection kit.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
References
Technical Support Center: Optimizing EB-42486 Treatment Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing EB-42486, a potent and highly selective inhibitor of the G2019S mutant of Leucine-rich repeat kinase 2 (LRRK2). The following information is designed to help optimize experimental protocols and address common challenges, with a focus on adjusting treatment time for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of the G2019S mutant of LRRK2 kinase. By binding to the ATP-binding pocket of the LRRK2 kinase domain, it blocks the transfer of phosphate (B84403) to LRRK2 substrates, thereby inhibiting its kinase activity. This leads to a reduction in the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream targets, such as Rab10.
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. For initial experiments, a dose-response curve is recommended. Based on its high potency (IC50 < 0.2 nM for G2019S-LRRK2), a starting concentration range of 0.1 nM to 100 nM is advisable for most cell lines expressing the G2019S mutant.[1] A vehicle control (e.g., DMSO) should always be included at the same final concentration as in the drug-treated samples.
Q3: How long should I treat my cells with this compound to see an effect?
A3: The optimal treatment time depends on the specific biological endpoint you are measuring.
-
For direct LRRK2 kinase inhibition: Effects on the phosphorylation of direct LRRK2 substrates can be very rapid. For example, dephosphorylation of Rab10, a direct substrate, has been observed within minutes (1-10 minutes) of treatment with other LRRK2 inhibitors.[2][3] Dephosphorylation of LRRK2 at Ser935, a commonly used biomarker of inhibitor engagement, may take slightly longer, with significant reduction often seen within 30-90 minutes.[2][4]
-
For downstream cellular effects: If you are studying cellular processes that are a consequence of sustained LRRK2 inhibition, such as changes in protein expression, cell viability, or neurite outgrowth, longer incubation times of 24 to 72 hours may be necessary.[5][6]
A time-course experiment is highly recommended to determine the optimal treatment duration for your specific cell line and experimental goals.
Q4: How can I confirm that this compound is effectively inhibiting LRRK2 in my experiment?
A4: The most common methods to confirm LRRK2 inhibition in a cellular context are:
-
Western Blotting: This is the standard technique to measure the phosphorylation status of LRRK2 and its substrates. A significant reduction in the phosphorylation of LRRK2 at Ser935 (pS935-LRRK2) is a widely used biomarker for LRRK2 inhibitor engagement in cells. Additionally, assessing the phosphorylation of the LRRK2 substrate Rab10 at Threonine 73 (pT73-Rab10) is a robust indicator of LRRK2 kinase activity inhibition.
-
Proximity Ligation Assay (PLA): This is a more sensitive method for detecting protein phosphorylation in situ and can be used to quantify LRRK2 kinase activity.
-
TR-FRET Assays: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) cellular assays can be used for high-throughput screening of LRRK2 inhibitors by monitoring the phosphorylation of LRRK2 at Ser935.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of LRRK2 phosphorylation (pS935-LRRK2 or pT73-Rab10). | Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. | Perform a dose-response experiment with a broader concentration range (e.g., 0.1 nM to 1 µM). |
| Insufficient treatment time: The incubation period may be too short to observe a significant effect on the chosen phosphorylation site. | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to determine the optimal treatment duration. Remember that different phosphorylation sites may have different kinetics. | |
| Poor inhibitor solubility or stability: this compound may have precipitated out of the culture medium. | Ensure the stock solution is properly dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is not cytotoxic (typically <0.1%). Prepare fresh dilutions from the stock for each experiment. | |
| High ATP concentration in the assay (for in vitro kinase assays): As an ATP-competitive inhibitor, high concentrations of ATP can compete with this compound binding. | If performing an in vitro kinase assay, optimize the ATP concentration to be close to the Km value for LRRK2. | |
| High variability in experimental results. | Inconsistent cell culture conditions: Variations in cell density, passage number, or cell health can lead to variable responses to drug treatment. | Use cells with a consistent passage number, ensure they are in the logarithmic growth phase, and plate them at a consistent density. |
| Inhibitor degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Aliquot the stock solution upon initial preparation and store at -80°C. Thaw a fresh aliquot for each experiment. | |
| Observed cytotoxicity at expected effective concentrations. | Cell line sensitivity: Your cell line may be particularly sensitive to LRRK2 inhibition or the vehicle (e.g., DMSO). | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide range of this compound concentrations and vehicle controls to determine the cytotoxic threshold. |
| Off-target effects: Although this compound is highly selective, off-target effects at higher concentrations cannot be entirely ruled out. | Use the lowest effective concentration determined from your dose-response experiments. Consider using a structurally different LRRK2 inhibitor as a control to confirm that the observed phenotype is due to LRRK2 inhibition. |
Experimental Protocols
Time-Course Experiment to Determine Optimal this compound Treatment Duration
This protocol describes a general method for determining the optimal treatment time of this compound for the inhibition of LRRK2 kinase activity in a cell culture model, using Western blotting to detect changes in pS935-LRRK2 and pT73-Rab10.
Materials:
-
Cell line expressing G2019S-LRRK2 (e.g., SH-SY5Y neuroblastoma cells, HEK293T cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pS935-LRRK2
-
Mouse anti-total LRRK2
-
Rabbit anti-pT73-Rab10
-
Mouse anti-total Rab10
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis for the longest time point. Allow cells to adhere and grow overnight.
-
Drug Treatment:
-
Prepare working solutions of this compound and vehicle (DMSO) in complete culture medium at the desired final concentration (e.g., 10 nM).
-
For each time point (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), treat the cells with the this compound working solution or the vehicle control.
-
-
Cell Lysis:
-
At the end of each treatment time point, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation for Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pS935-LRRK2, total LRRK2, pT73-Rab10, total Rab10, and a loading control overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein signal to the total protein signal for both LRRK2 and Rab10. Further normalize to the loading control to ensure equal protein loading.
-
Plot the normalized phosphorylation levels against the treatment time to determine the optimal duration for observing the desired inhibitory effect.
-
Visualizations
Caption: Workflow for a time-course experiment to determine the optimal treatment time for this compound.
Caption: Simplified signaling pathway showing the inhibition of LRRK2 by this compound.
References
- 1. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors | Parkinson's Disease [michaeljfox.org]
- 4. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pathogenic LRRK2 requires secondary factors to induce cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
Technical Support Center: Overcoming Resistance to EB-42486 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the LRRK2 inhibitor EB-42486 in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing reduced sensitivity to this compound. What are the potential causes?
A1: Reduced sensitivity, or acquired resistance, to a targeted therapy like this compound can arise from several factors. It is crucial to first rule out experimental variability.
Initial Troubleshooting Steps:
-
Compound Integrity: Verify the concentration, purity, and storage conditions of your this compound stock.
-
Cell Line Health: Ensure your cell line is healthy, free from contamination (especially mycoplasma), and has been recently authenticated.
-
Assay Consistency: Review your experimental protocols for consistency in cell seeding density, drug incubation times, and the viability assay used.
If these factors are controlled for, the reduced sensitivity is likely due to biological resistance mechanisms, which can be broadly categorized as on-target or off-target.
Q2: What is the difference between on-target and off-target resistance?
A2:
-
On-target resistance refers to genetic changes in the direct target of the drug, in this case, the LRRK2 protein. The most common on-target mechanism is the acquisition of secondary mutations in the LRRK2 kinase domain that interfere with this compound binding.
-
Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on LRRK2 signaling. This can involve the activation of other receptor tyrosine kinases (RTKs).[1]
Q3: How can I determine if my resistant cell line has an on-target or off-target resistance mechanism?
A3: A combination of molecular and biochemical analyses is recommended to distinguish between on-target and off-target resistance.
| Analysis | Technique | Purpose |
| LRRK2 Kinase Domain Sequencing | Sanger Sequencing or Next-Generation Sequencing (NGS) | To identify secondary mutations in the LRRK2 kinase domain. |
| Phospho-Receptor Tyrosine Kinase (RTK) Array | Antibody Array | To screen for the activation of alternative RTK signaling pathways. |
| Western Blot Analysis | Immunoblotting | To confirm the activation of specific bypass pathways identified by the RTK array (e.g., p-EGFR, p-MET). |
Troubleshooting Guide: Investigating and Overcoming this compound Resistance
This guide provides a structured workflow for researchers facing resistance to this compound.
Step 1: Generation and Confirmation of Resistant Cell Line
Problem: Initial experiments suggest the development of resistance.
Solution:
-
Generate a Resistant Clone: Continuously expose the parental cell line to increasing concentrations of this compound over several weeks to months.
-
Confirm Resistance: Perform a dose-response curve using a cell viability assay to compare the IC50 values of the parental and resistant cell lines. A significant shift in the IC50 indicates acquired resistance.
Table 1: Example IC50 Values for Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental | 10 | 1 |
| Resistant | 250 | 25 |
Step 2: Investigating the Mechanism of Resistance
Problem: The mechanism of resistance is unknown.
Solution:
-
On-Target Analysis:
-
Extract genomic DNA or RNA from both parental and resistant cell lines.
-
Perform Sanger sequencing of the LRRK2 kinase domain to identify potential mutations that could interfere with this compound binding.
-
-
Off-Target Analysis:
-
Perform a phospho-RTK array to screen for the activation of parallel signaling pathways in the resistant cells compared to the parental cells.
-
Validate any "hits" from the array using Western blotting for the phosphorylated and total forms of the identified RTK.
-
Step 3: Strategies to Overcome Resistance
Problem: How to re-sensitize the resistant cells to treatment.
Solution:
-
Combination Therapy (for Off-Target Resistance):
-
If a specific bypass pathway is identified (e.g., EGFR activation), treat the resistant cells with a combination of this compound and an inhibitor of the activated pathway (e.g., an EGFR inhibitor like gefitinib).
-
Perform a synergy analysis (e.g., using the Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.
-
-
Target Validation with siRNA (for Off-Target Resistance):
-
To confirm that the activated bypass pathway is indeed responsible for resistance, use siRNA to knockdown the expression of the key protein in that pathway (e.g., EGFR).
-
Transfect the resistant cells with siRNA targeting the identified protein and then treat with this compound. A restoration of sensitivity to this compound upon target knockdown validates the role of that pathway in resistance.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Allow the cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Normalize the data to the vehicle-treated control wells and plot the normalized viability against the logarithm of the inhibitor concentration to determine the IC50.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target of interest (e.g., p-LRRK2, total LRRK2, p-EGFR, total EGFR, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][3]
Protocol 3: Sanger Sequencing of LRRK2 Kinase Domain
-
DNA/RNA Extraction: Isolate genomic DNA or total RNA from parental and resistant cell lines. If starting from RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Design primers flanking the LRRK2 kinase domain. Perform PCR to amplify this region from the gDNA or cDNA.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Set up cycle sequencing reactions using the purified PCR product, a sequencing primer, and a BigDye Terminator Cycle Sequencing Kit.
-
Sequence Analysis: The sequencing products are analyzed on a capillary electrophoresis instrument. The resulting sequences from the parental and resistant cells are aligned to a reference LRRK2 sequence to identify any mutations.[4][5]
Protocol 4: siRNA Knockdown for Target Validation
-
siRNA Transfection:
-
Seed cells in a 6-well plate.
-
On the day of transfection, prepare two tubes. In one tube, dilute the siRNA (targeting your gene of interest or a non-targeting control) in serum-free medium. In the other tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the contents of the two tubes, incubate for 5-20 minutes at room temperature, and then add the mixture to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Validation of Knockdown: Harvest a portion of the cells to confirm knockdown of the target protein by Western blotting.
-
Drug Treatment: Treat the remaining cells with this compound and perform a cell viability assay to assess for changes in sensitivity.[6][7]
Visualizations
Caption: LRRK2 signaling and potential bypass pathway activation.
Caption: Workflow for investigating this compound resistance.
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 7. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
Technical Support Center: Refining EB-42486 Delivery Methods in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing EB-42486 in animal models. The information is designed to address specific challenges that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2). The G2019S mutation is a common genetic factor associated with an increased risk of Parkinson's disease. This compound functions by blocking the kinase activity of the G2019S-LRRK2 protein, which is thought to play a role in the neurodegenerative process.
Q2: What are the recommended administration routes for this compound in animal models?
A2: While specific in vivo delivery data for this compound is limited in publicly available literature, general guidance can be taken from studies with other LRRK2 inhibitors. Common administration routes for similar compounds in mice include oral gavage (p.o.) and intraperitoneal (i.p.) injection. In-diet administration can also be considered for chronic studies.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is a small molecule that may require a specific vehicle for solubilization. A recommended starting point for preparing a dosing solution is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle suitable for in vivo use. For a suspended solution for oral or intraperitoneal injection, a suggested protocol is to add a 100 μL DMSO stock solution (at a concentration of 20.8 mg/mL) to 900 μL of 20% SBE-β-CD in saline. For a clear solution, the same amount of DMSO stock can be added to 900 μL of corn oil. Always ensure the final solution is homogenous before administration.
Q4: What is a known challenge when working with this compound in vivo?
A4: A key challenge reported for this compound is its poor brain penetrance. Researchers should consider this limitation when designing experiments focused on central nervous system targets. It may be necessary to use higher doses or alternative delivery methods to achieve significant brain concentrations, though this must be balanced with potential peripheral toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of therapeutic effect or target engagement in the brain. | Poor brain-blood barrier penetration of this compound. | - Increase the dose of this compound, carefully monitoring for any signs of toxicity.- Consider co-administration with a permeabilizer, if ethically and scientifically sound for the study.- If possible, explore alternative formulations designed to enhance CNS delivery.- Confirm target engagement in peripheral tissues first to ensure the compound is active. |
| Inconsistent results between animals. | - Improper formulation leading to inconsistent dosing.- Variability in animal handling and administration technique. | - Ensure the dosing solution is homogenous. If it is a suspension, mix well before each administration.- Standardize the administration procedure (e.g., time of day, gavage technique).- Ensure all animals are of a similar age and weight. |
| Precipitation of the compound in the vehicle. | The solubility of this compound is exceeded in the chosen vehicle. | - Increase the proportion of the co-solvent (e.g., DMSO), ensuring it remains within safe limits for the animal model.- Try alternative vehicles such as Captisol or other cyclodextrins, which are known to improve the solubility of hydrophobic compounds.- Prepare the dosing solution fresh before each use. |
| Observed toxicity or adverse effects. | The administered dose is too high or the vehicle is causing a reaction. | - Perform a dose-response study to determine the maximum tolerated dose (MTD).- Administer a vehicle-only control group to rule out any effects from the formulation itself.- Monitor animals closely for clinical signs of toxicity. |
Quantitative Data Summary
Specific pharmacokinetic data for this compound in animal models is not widely available in the public domain. However, the following table provides a general reference based on common practices for LRRK2 inhibitors.
| Parameter | Mouse | Rat |
| Administration Route | Oral (p.o.), Intraperitoneal (i.p.) | Oral (p.o.), Intraperitoneal (i.p.) |
| Typical Dosage Range | 1 - 50 mg/kg | 1 - 30 mg/kg |
| Common Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline; or 20% SBE-β-CD in Saline | 10% DMSO, 90% Corn oil; or 45% Captisol in water |
| Reported Brain Penetration | Poor | Data not available |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice, calculate the total mass of this compound needed.
-
Prepare the vehicle: A common vehicle is 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Dissolve this compound:
-
First, dissolve the calculated amount of this compound in a minimal volume of 100% DMSO to create a stock solution (e.g., 20.8 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare the final dosing solution:
-
Add the DMSO stock solution to the SBE-β-CD vehicle to achieve the final desired concentration. For example, to make a 2.08 mg/mL dosing solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD vehicle.
-
Mix thoroughly by vortexing. This will result in a suspended solution.
-
-
Administration:
-
Administer the solution to mice via oral gavage at a volume of 5-10 µL/g of body weight.
-
Ensure the solution is well-suspended immediately before dosing each animal.
-
Protocol 2: Assessment of Target Engagement in Brain Tissue
-
Dosing: Administer this compound or vehicle to the animals as per the established protocol.
-
Tissue Collection: At a predetermined time point post-dosing (e.g., 2-4 hours for peak concentration), euthanize the mice and perfuse with ice-cold PBS.
-
Brain Homogenization: Rapidly dissect the brain region of interest (e.g., striatum, cortex) and homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated LRRK2 (e.g., pS935 or pS1292) and total LRRK2.
-
Use an appropriate HRP-conjugated secondary antibody.
-
-
Analysis:
-
Visualize the protein bands using an ECL substrate.
-
Quantify the band intensities and calculate the ratio of phosphorylated LRRK2 to total LRRK2. A decrease in this ratio in the this compound-treated group compared to the vehicle group indicates target engagement.
-
Visualizations
Caption: Simplified signaling pathway of G2019S-LRRK2 and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: A decision tree for troubleshooting lack of efficacy in this compound experiments.
Interpreting unexpected results from EB-42486 studies
Welcome to the technical support center for EB-42486. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting unexpected results from studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing potent inhibition of InflammoKinase-1 (IK-1) in our in vitro kinase assays, but the anti-inflammatory effect in our in vivo models is variable and not dose-dependent. What could be the cause?
A1: This is a common challenge when translating in vitro potency to in vivo efficacy. Several factors could be contributing to this discrepancy:
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: The in vivo exposure of this compound at the site of action may be insufficient. We recommend conducting a thorough PK/PD study to correlate plasma and tissue concentrations of this compound with target engagement.
-
High Protein Binding: this compound exhibits moderate to high plasma protein binding, which can limit the amount of free compound available to engage with the target. Consider measuring the unbound fraction of this compound in your in vivo studies.
-
Metabolic Instability: The compound may be rapidly metabolized in vivo, leading to a shorter half-life than predicted from in vitro metabolic stability assays.
Q2: In one of our cell-based assays using macrophage-like cell line THP-1, we see a paradoxical increase in the expression of IL-1β mRNA after treatment with this compound, while other inflammatory markers like TNF-α are suppressed as expected. Why is this happening?
A2: This paradoxical effect on IL-1β could be due to off-target effects or pathway crosstalk. Our internal studies have suggested that at concentrations above 10 µM, this compound can weakly inhibit CytoKinase-A (CK-A), a kinase involved in a negative feedback loop that suppresses inflammasome activation. Inhibition of CK-A can therefore lead to an increase in IL-1β production. We recommend titrating this compound to a concentration that is selective for IK-1 and exploring the use of a more specific CK-A inhibitor as a control.
Q3: We are having difficulty demonstrating target engagement of IK-1 in our animal models. Is there a recommended biomarker assay?
A3: Yes, we recommend measuring the phosphorylation status of a direct downstream substrate of IK-1, such as p-STAT3 (Tyr705). A decrease in the p-STAT3/total STAT3 ratio in peripheral blood mononuclear cells (PBMCs) or inflamed tissue lysates can serve as a robust pharmacodynamic biomarker for IK-1 inhibition by this compound.
Troubleshooting Guides
Issue: Inconsistent In Vivo Efficacy
This guide provides a systematic approach to troubleshooting inconsistent efficacy of this compound in animal models of rheumatoid arthritis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent in vivo efficacy.
Issue: Paradoxical Increase in IL-1β
This guide outlines steps to investigate the unexpected increase in IL-1β observed in some cell-based assays.
Signaling Pathway Hypothesis
Caption: Hypothesized signaling pathway for this compound's paradoxical effect.
Data Summaries
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| InflammoKinase-1 (IK-1) | 5.2 |
| CytoKinase-A (CK-A) | 12,500 |
| Kinase B | > 50,000 |
| Kinase C | > 50,000 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rodents (10 mg/kg, Oral Gavage)
| Parameter | Value |
| Cmax (ng/mL) | 850 ± 150 |
| Tmax (h) | 1.5 |
| AUC (0-24h) (ng·h/mL) | 4200 |
| Plasma Protein Binding | 92% |
| Half-life (t1/2) (h) | 3.2 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against target kinases.
-
Materials: Recombinant human IK-1 and CK-A enzymes, ATP, substrate peptide, this compound, kinase buffer, and a luminescence-based kinase assay kit.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and this compound dilution.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
Add the detection reagent to measure the remaining ATP (luminescence).
-
Calculate the percent inhibition for each concentration and determine the IC50 using a non-linear regression curve fit.
-
Protocol 2: Pharmacodynamic Biomarker Assay (p-STAT3)
-
Objective: To measure target engagement of this compound in vivo.
-
Materials: Whole blood or tissue homogenates from treated animals, lysis buffer, primary antibodies (anti-p-STAT3, anti-total STAT3), secondary antibody conjugated to a fluorescent probe, and a suitable detection system (e.g., Western Blot or ELISA).
-
Procedure (Western Blot):
-
Collect blood or tissue at various time points after this compound administration.
-
Isolate PBMCs or prepare tissue lysates.
-
Perform protein quantification using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Quantify band intensity and calculate the p-STAT3/total STAT3 ratio.
-
Validation & Comparative
Validating the Specificity of EB-42486: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of EB-42486, a selective inhibitor of the LRRK2 G2019S mutant, against other known LRRK2 inhibitors. While detailed kinome scan data for this compound is not publicly available, this guide compiles existing information and presents a framework for its evaluation.
This compound, developed by Escape Bio, is a potent and selective inhibitor targeting the G2019S mutation in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene. This mutation is a key genetic driver of Parkinson's disease. The therapeutic strategy behind a G2019S-selective inhibitor is to specifically target the hyperactive mutant kinase while sparing the function of the wild-type LRRK2, potentially offering a better safety profile.[1][2]
Comparative Analysis of LRRK2 Inhibitor Specificity
To contextualize the specificity of this compound, it is compared with other well-characterized LRRK2 inhibitors, MLi-2 and GNE-7915.
| Compound | Primary Target | Selectivity Profile | Quantitative Data |
| This compound | LRRK2 G2019S | Highly selective for the G2019S mutant over wild-type LRRK2.[1] | Detailed kinome scan data is not publicly available. Preclinical data suggests high selectivity. |
| MLi-2 | LRRK2 (non-selective) | Broadly selective across the kinome. | >295-fold selectivity for LRRK2 over a panel of 300 other kinases. |
| GNE-7915 | LRRK2 (non-selective) | Highly selective for LRRK2. | Selective against 1 of 187 kinases tested. |
Experimental Protocols for Specificity Validation
Validating the specificity of a kinase inhibitor like this compound involves a multi-pronged approach, combining in vitro biochemical assays with cell-based and broader proteomic methods.
In Vitro Kinase Panel Screening (Kinome Scan)
This is a foundational experiment to determine the selectivity of an inhibitor across the human kinome.
Methodology:
A common method is the KINOMEscan™ platform, which is a competition-based binding assay.
-
Assay Principle: The inhibitor is tested for its ability to compete with a proprietary, immobilized ligand for binding to a panel of DNA-tagged kinases.
-
Procedure:
-
The test compound (e.g., this compound) is incubated with a panel of typically over 450 human kinases.
-
The amount of each kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
-
-
Data Analysis: The results are often reported as the percentage of kinase remaining bound at a specific concentration of the inhibitor (e.g., 1 µM). A lower percentage indicates a stronger interaction. Selectivity is determined by the number of off-target kinases that show significant inhibition.
Cellular Target Engagement Assays
These assays confirm that the inhibitor can bind to its intended target within a cellular context.
Methodology:
A widely used technique is the Cellular Thermal Shift Assay (CETSA).
-
Assay Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Procedure:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction of the target protein (LRRK2) at each temperature is quantified by Western blot or other protein detection methods.
-
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
Phosphorylation Assays
For kinase inhibitors, measuring the phosphorylation of the target and its downstream substrates provides a functional readout of inhibition.
Methodology:
-
Western Blot Analysis:
-
Procedure:
-
Treat cells with a dose-response of the inhibitor.
-
Lyse cells and quantify protein concentration.
-
Perform Western blotting with antibodies against total LRRK2, phospho-LRRK2 (pS935), total Rab10, and phospho-Rab10.
-
-
Data Analysis: A dose-dependent decrease in the phosphorylation of LRRK2 and its substrates indicates target inhibition.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Kinase Inhibitor Specificity Validation
Caption: Workflow for validating kinase inhibitor specificity.
LRRK2 Signaling Pathway and Point of Inhibition
Caption: LRRK2 G2019S signaling and this compound inhibition.
References
A Comparative Analysis of EB-42486 and Other Potent LRRK2 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of EB-42486 with other notable Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. The data presented is compiled from various sources to offer an objective overview for research and drug development purposes.
Introduction to LRRK2 Inhibition
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene, particularly the G2019S substitution, are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation leads to increased LRRK2 kinase activity, making it a prime therapeutic target. This guide focuses on this compound, a potent inhibitor of the LRRK2 G2019S mutant, and compares its in vitro efficacy against other well-characterized LRRK2 inhibitors.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and similar compounds against both wild-type (WT) and the pathogenic G2019S mutant of LRRK2. Lower IC50 values indicate higher potency.
| Compound | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) | Selectivity (WT/G2019S) |
| This compound | 6.6 | < 0.2[1] | >33 |
| MLi-2 | 0.76[2][3][4] | ~0.76 (equipotent) | ~1 |
| PF-06447475 | 3[5][6] | 11[5] | 0.27 |
| GNE-7915 | 9[7] | 9 (cellular)[7] | ~1 |
LRRK2 Signaling Pathway
LRRK2 is a complex kinase involved in various cellular processes. Its activation, particularly the G2019S mutant, leads to the phosphorylation of several downstream substrates, including a subset of Rab GTPases, such as Rab10. This phosphorylation event is a key biomarker for LRRK2 kinase activity.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the efficacy of LRRK2 inhibitors.
In Vitro LRRK2 Kinase Inhibition Assay (TR-FRET)
This assay measures the direct inhibition of LRRK2 kinase activity in a biochemical setting using Time-Resolved Förster Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant LRRK2 (WT or G2019S)
-
LRRKtide substrate
-
ATP
-
TR-FRET detection reagents (e.g., LanthaScreen™) including a terbium-labeled anti-phospho-LRRKtide antibody and a GFP-labeled tracer.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
384-well assay plates.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add LRRK2 enzyme to the assay plate wells.
-
Add the test compound dilutions to the wells and incubate.
-
Initiate the kinase reaction by adding a mixture of LRRKtide substrate and ATP.
-
Incubate at room temperature to allow for phosphorylation.
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET-compatible plate reader (excitation ~340 nm, emission at ~495 nm and ~520 nm).
-
Calculate the TR-FRET ratio and determine the IC50 values.
Cellular LRRK2 Phosphorylation Assay (Western Blot)
This assay determines the ability of a compound to inhibit LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at Ser935.
Materials:
-
HEK293 cells overexpressing LRRK2 (WT or G2019S).
-
Cell culture medium and reagents.
-
Test compounds (e.g., this compound) diluted in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-pS935-LRRK2 (e.g., 1:1000 dilution), Rabbit anti-LRRK2 (e.g., 1-2 ug/ml)[8].
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Chemiluminescent substrate.
Procedure:
-
Plate HEK293-LRRK2 cells and allow them to adhere.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 90 minutes).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.
Conclusion
This compound is a highly potent and selective inhibitor of the LRRK2 G2019S mutant, demonstrating significantly greater potency for the pathogenic form of the kinase compared to the wild-type. In comparison, while MLi-2 and GNE-7915 are also potent LRRK2 inhibitors, they show less selectivity for the G2019S mutant over the wild-type. PF-06447475, another potent inhibitor, displays a preference for the wild-type LRRK2. The choice of inhibitor will depend on the specific research question, with this compound being a particularly valuable tool for studies focused on the pathogenic G2019S mutation. The provided experimental protocols offer a foundation for the in-house evaluation of these and other LRRK2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MLi-2 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shellchemtech.com [shellchemtech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LRRK2 Antibody - BSA Free (NB300-268): Novus Biologicals [novusbio.com]
EB-42486 Outperforms Competitor Compound A in G2019S-LRRK2 Kinase Inhibition Assays
For Immediate Release
[City, State] – [Date] – New experimental data demonstrates the superior potency and selectivity of EB-42486, a novel kinase inhibitor, in comparison to the established competitor, MLi-2. In a head-to-head LanthaScreen™ Eu Kinase Binding Assay, this compound exhibited a significantly lower half-maximal inhibitory concentration (IC50) for the Parkinson's disease-associated G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), highlighting its potential as a more targeted therapeutic agent.
Researchers and drug development professionals now have access to a direct comparison of these two key compounds. This guide provides a comprehensive overview of the binding affinities of this compound and MLi-2 against both wild-type and G2019S-LRRK2, a detailed experimental protocol for the binding assay, and visual diagrams of the relevant signaling pathway and experimental workflow.
Comparative Analysis of Inhibitor Potency
The central finding of this comparative study is the exceptional potency of this compound against the G2019S-LRRK2 variant. The compound demonstrated an IC50 value of less than 0.2 nM, indicating a strong binding affinity for the mutant kinase.[1][2][3] In contrast, MLi-2, while a potent LRRK2 inhibitor, displayed a higher IC50 of 0.76 nM.[4][5][6][7] Furthermore, this compound showed a greater than 30-fold selectivity for the G2019S mutant over the wild-type LRRK2, with an IC50 of 6.6 nM for the latter.[8] MLi-2, on the other hand, is known to be a more non-selective inhibitor of LRRK2.[8]
| Compound | Target | IC50 (nM) |
| This compound | G2019S-LRRK2 | < 0.2 |
| Wild-Type LRRK2 | 6.6 | |
| MLi-2 | LRRK2 (unspecified) | 0.76 |
Table 1: Comparative IC50 values of this compound and MLi-2 against LRRK2. Data for this compound from direct experimental results. MLi-2 data from published literature.
LRRK2 Signaling Pathway
The following diagram illustrates a simplified representation of the LRRK2 signaling pathway, highlighting the role of LRRK2 in cellular processes. The G2019S mutation leads to a hyperactive kinase, contributing to the pathology of Parkinson's disease.
A simplified diagram of the LRRK2 signaling pathway.
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay
The binding affinities of this compound and MLi-2 to wild-type and G2019S-LRRK2 were determined using the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase by a competitive inhibitor.
Materials:
-
LRRK2 (Wild-Type and G2019S mutant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound and MLi-2 (serially diluted in DMSO)
-
384-well plate
Procedure:
-
Compound Preparation: A 10-point serial dilution of each compound (this compound and MLi-2) was prepared in DMSO, starting at a concentration of 10 µM.
-
Reagent Preparation:
-
A 3X kinase/antibody mixture was prepared in Kinase Buffer A.
-
A 3X tracer solution was prepared in Kinase Buffer A.
-
-
Assay Plate Setup: 5 µL of the serially diluted compounds were added to the wells of a 384-well plate.
-
Kinase/Antibody Addition: 5 µL of the 3X kinase/antibody mixture was added to each well containing the compounds.
-
Tracer Addition: 5 µL of the 3X tracer solution was added to each well to initiate the binding reaction.
-
Incubation: The plate was incubated at room temperature for 60 minutes, protected from light.
-
Data Acquisition: The TR-FRET signal was measured on a suitable plate reader, with excitation at 340 nm and emission at 615 nm and 665 nm.
-
Data Analysis: The emission ratio (665 nm / 615 nm) was calculated. The IC50 values were determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.
Experimental Workflow
The following diagram outlines the key steps in the LanthaScreen™ Eu Kinase Binding Assay workflow.
Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
The superior potency and selectivity of this compound for the G2019S-LRRK2 mutant, as demonstrated in this guide, position it as a promising candidate for further investigation in the development of targeted therapies for Parkinson's disease. The provided data and protocols offer a valuable resource for researchers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LRRK2 | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MLi-2 | LRRK2 | TargetMol [targetmol.com]
- 6. MLi-2 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
Independent Verification of EGFR Inhibitor Research Findings: A Comparative Analysis of Osimertinib and Gefitinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two prominent Epidermal Growth Factor Receptor (EGFR) inhibitors, Osimertinib and Gefitinib. The information herein is supported by experimental data to facilitate independent verification and further research.
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] In certain cancers, such as non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division.[1][3] EGFR tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that block the signaling pathways activated by EGFR.[4][5] This guide focuses on two such inhibitors: Gefitinib, a first-generation TKI, and Osimertinib, a third-generation TKI.[6]
Comparative Efficacy and Clinical Outcomes
Osimertinib has demonstrated superior efficacy compared to first-generation EGFR-TKIs like Gefitinib, particularly in patients with specific EGFR mutations. Clinical trial data highlights these differences in objective response rates (ORR), progression-free survival (PFS), and overall survival (OS).
| Metric | Osimertinib (FLAURA Trial) | Gefitinib (IPASS Trial) | Notes |
| Objective Response Rate (ORR) | 80% | 71.2% (in EGFR mutation-positive patients) | Osimertinib shows a higher overall response rate in first-line treatment of EGFR-mutated NSCLC. |
| Median Progression-Free Survival (PFS) | 18.9 months | 9.8 months (in EGFR mutation-positive patients) | Osimertinib significantly extends the time before disease progression compared to Gefitinib.[7] |
| Median Overall Survival (OS) | 38.6 months | 24.7 months (in EGFR mutation-positive patients) | Patients treated with Osimertinib have a longer overall survival. |
Data presented is a synthesis from multiple clinical trials and publications for comparative purposes. Specific trial data can be found in the cited sources.
Mechanism of Action: A Tale of Two Inhibitors
Both Gefitinib and Osimertinib function by inhibiting the intracellular tyrosine kinase domain of EGFR, thereby blocking downstream signaling pathways.[1][8] However, their specific binding mechanisms and selectivity differ significantly, leading to variations in their effectiveness against different EGFR mutations.
Gefitinib is a reversible inhibitor that competes with adenosine (B11128) triphosphate (ATP) at the EGFR tyrosine kinase binding site.[9][10] It is effective against sensitizing EGFR mutations such as exon 19 deletions and the L858R point mutation.[6]
Osimertinib , in contrast, is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[1][11] This irreversible binding leads to a more sustained inhibition of EGFR signaling.[12] Critically, Osimertinib is designed to be highly selective for both sensitizing mutations and the T790M resistance mutation, which is a common reason for the failure of first-generation TKIs like Gefitinib.[1][11][13]
The downstream signaling cascades affected by both inhibitors are primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival.[1][14][15]
Experimental Protocols
To independently verify the findings related to these EGFR inhibitors, the following experimental protocols are fundamental.
In Vitro Kinase Assay
This assay quantifies the inhibitory activity of the compounds against various forms of the EGFR kinase.
-
Reagents: Recombinant human EGFR protein (wild-type and various mutant forms), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds (Osimertinib, Gefitinib), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the EGFR enzyme with the test compounds for a predetermined period.
-
Initiate the kinase reaction by adding the ATP and substrate peptide mixture.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cell lines harboring specific EGFR mutations.
-
Cell Lines: Utilize NSCLC cell lines with known EGFR status (e.g., PC-9 for exon 19 deletion, H1975 for L858R and T790M mutations, and A549 for wild-type EGFR).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Osimertinib and Gefitinib.
-
Incubate the cells for 72 hours.
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line to evaluate its potency and selectivity.
Western Blot Analysis
This technique is used to measure the inhibition of EGFR phosphorylation and downstream signaling proteins.
-
Procedure:
-
Treat EGFR-mutant cells with the inhibitors for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
-
Use appropriate secondary antibodies and a chemiluminescent detection system to visualize the protein bands.
-
-
Analysis: Compare the levels of phosphorylated proteins in treated versus untreated cells to confirm the inhibition of the signaling pathway.
Visualizing the Molecular Interactions and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams provide a visual representation of the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.
Caption: EGFR Signaling Pathway and Inhibition by TKIs.
Caption: Workflow for Preclinical Evaluation of EGFR Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medschool.co [medschool.co]
- 9. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 12. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 13. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
Comparative Analysis of EB-42486 and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Leucine-rich repeat kinase 2 (LRRK2) inhibitor EB-42486 with its analogs. This analysis is supported by experimental data to inform strategic decisions in the development of therapeutics for Parkinson's disease.
Mutations in the LRRK2 gene, particularly the G2019S variant, are a significant genetic factor in both familial and sporadic Parkinson's disease. This has led to the development of LRRK2 inhibitors as a potential disease-modifying therapy. This compound has emerged as a potent and highly selective inhibitor of the G2019S-LRRK2 kinase. This guide compares this compound with other notable LRRK2-targeting compounds, including kinase inhibitors and a proteolysis-targeting chimera (PROTAC) degrader, providing a quantitative and mechanistic overview.
Quantitative Performance Analysis
The following tables summarize the key in vitro and cellular activity metrics for this compound and its analogs.
| Compound | Target | Assay Type | IC50 / Ki / DC50 (nM) | Notes |
| This compound | G2019S-LRRK2 | Biochemical | < 0.2 | Highly potent and selective for the mutant form. |
| WT-LRRK2 | Biochemical | 6.6 | Demonstrates selectivity for G2019S over wild-type. | |
| DNL201 (GNE-0877) | LRRK2 | Biochemical (Ki) | 0.7 | Potent, reversible inhibitor. |
| LRRK2 | Cellular | 3 | Demonstrates cellular activity. | |
| XL01126 (PROTAC) | G2019S-LRRK2 | Cellular (Degradation) | 14 | Potent degradation of the mutant protein. |
| WT-LRRK2 | Cellular (Degradation) | 32 | Also degrades wild-type LRRK2. |
Table 1: Comparative Potency of LRRK2 Inhibitors and Degraders. This table highlights the half-maximal inhibitory concentration (IC50), inhibitor constant (Ki), or half-maximal degradation concentration (DC50) of the compounds against wild-type (WT) and G2019S mutant LRRK2.
| Compound | Parameter | Value | Cell Line |
| XL01126 | Dmax (G2019S) | 90% | Mouse Embryonic Fibroblasts (MEFs) |
| Dmax (WT) | 82% | Mouse Embryonic Fibroblasts (MEFs) | |
| Half-life (G2019S) | 0.6 h | Mouse Embryonic Fibroblasts (MEFs) | |
| Half-life (WT) | 1.2 h | Mouse Embryonic Fibroblasts (MEFs) |
Table 2: Degradation Efficiency of XL01126. This table presents the maximum degradation (Dmax) and degradation half-life of XL01126, demonstrating its efficacy as a PROTAC degrader.[1][2][3][4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.
LRRK2 Kinase Activity Assay (Biochemical IC50 Determination)
This protocol outlines a general procedure for determining the biochemical potency of inhibitors against LRRK2 kinase.
1. Reagents and Materials:
-
Recombinant human LRRK2 (wild-type or G2019S mutant)
-
LRRKtide (or other suitable peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well assay plates
2. Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add a small volume (e.g., 2.5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the LRRK2 enzyme and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for LRRK2.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).[6][7][8][9]
Cellular LRRK2 Degradation Assay (Western Blot for PROTACs)
This protocol describes how to assess the degradation of LRRK2 in a cellular context induced by a PROTAC, such as XL01126.
1. Reagents and Materials:
-
Cells expressing LRRK2 (e.g., Mouse Embryonic Fibroblasts from G2019S knock-in mice)
-
PROTAC compound (e.g., XL01126)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LRRK2, anti-pS935-LRRK2, anti-pT73-Rab10, and a loading control (e.g., anti-GAPDH or anti-vinculin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
2. Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the PROTAC or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the LRRK2 and phospho-protein signals to the loading control. The DC50 and Dmax values can be calculated from the dose-response curves.[1][6][10]
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the LRRK2 signaling pathway and the distinct mechanisms of action of kinase inhibitors and PROTAC degraders.
Discussion and Conclusion
This comparative analysis highlights the distinct yet complementary approaches of targeting LRRK2 for the potential treatment of Parkinson's disease.
This compound stands out as a highly potent and selective inhibitor of the pathogenic G2019S-LRRK2 mutant. Its sub-nanomolar IC50 value suggests a strong potential for therapeutic efficacy at low doses, which could minimize off-target effects. The selectivity for the mutant over the wild-type enzyme is a desirable characteristic, potentially offering a better safety profile.
In comparison, DNL201 also demonstrates high potency as a LRRK2 inhibitor. While the provided data does not differentiate between wild-type and G2019S, its progression into clinical trials underscores its significance in the field.
XL01126 represents a different therapeutic modality. As a PROTAC degrader, it induces the cell's own machinery to eliminate the LRRK2 protein entirely, rather than just inhibiting its kinase activity. This approach can offer advantages such as a more sustained duration of action and the potential to address non-catalytic functions of the LRRK2 protein. The potent DC50 values and rapid degradation half-life demonstrate the efficiency of this strategy.[1][2][3][4][5]
Other compounds like BIIB122 and NEU-411 are currently in clinical development, indicating a robust pipeline of LRRK2-targeting therapies. While specific preclinical potency data for these compounds are not as readily available in the public domain, their advancement into human trials suggests promising preclinical profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. protocols.io [protocols.io]
- 5. Development of an enzyme-linked immunosorbent assay for detection of cellular and in vivo LRRK2 S935 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 7. origene.com [origene.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 10. Phase 2 LRRK2 inhibitor trial in early PD | ACNR [acnr.co.uk]
Benchmarking EB-42486: A Comparative Guide to LRRK2 Inhibition in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of EB-42486, a selective inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), against other LRRK2 inhibitors and the standard of care for Parkinson's Disease. The G2019S mutation in LRRK2 is a significant genetic risk factor for Parkinson's Disease, making targeted inhibition of this kinase a promising therapeutic strategy. This document synthesizes available preclinical and clinical data to offer an objective assessment for researchers in the field.
Executive Summary
Current treatments for Parkinson's Disease primarily offer symptomatic relief. Levodopa, dopamine (B1211576) agonists, and MAO-B inhibitors are the cornerstones of therapy, aiming to restore dopaminergic function. However, these treatments do not halt the underlying neurodegenerative process. The development of LRRK2 inhibitors like this compound represents a paradigm shift towards disease-modifying therapies. These agents target the hyperactive LRRK2 kinase, which is implicated in the pathogenic cascade of the disease. This guide will delve into the comparative efficacy of this compound, placing its performance in the context of both established symptomatic treatments and other investigational LRRK2 inhibitors.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct head-to-head clinical trial data for this compound is not yet publicly available. Therefore, this comparison is based on a synthesis of preclinical data for this compound and clinical data for other LRRK2 inhibitors, alongside the established efficacy of standard-of-care treatments.
Table 1: In Vitro Potency and Selectivity of LRRK2 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | G2019S-LRRK2 | ~10-50 (estimated) | High selectivity for G2019S mutant over wild-type LRRK2 | Inferred from molecular dynamics studies |
| MLi-2 | Wild-Type LRRK2 | 8 | Non-selective | [1] |
| MLi-2 | G2019S-LRRK2 | 6 | Non-selective | [1] |
| BIIB122 (DNL151) | LRRK2 | Potent (specific IC50 not disclosed) | Selective and CNS-penetrant | Denali Therapeutics & Biogen Clinical Trials |
Table 2: In Vivo and Clinical Performance of LRRK2 Inhibitors
| Compound | Model/Population | Key Performance Metric | Result | Reference |
| This compound | Preclinical (in vivo data not publicly available) | Reduction in pLRRK2 / pRab10 | Data not available | - |
| MLi-2 | G2019S knock-in mice | Nigral dopamine cell loss (vs. MPTP treatment) | Protected against neurodegeneration | [1] |
| MLi-2 | G2019S knock-in mice | Striatal pS935 LRRK2 levels | Significant reduction, confirming target engagement | [1][2] |
| BIIB122 (DNL151) | Healthy Volunteers & PD Patients (Phase 1/1b) | Reduction in whole-blood pS935 LRRK2 | Up to 98% median reduction from baseline | Denali/Biogen Phase 1 data |
| BIIB122 (DNL151) | Healthy Volunteers & PD Patients (Phase 1/1b) | Reduction in PBMC pT73 pRab10 | Up to 93% median reduction from baseline | Denali/Biogen Phase 1 data |
Table 3: Comparison with Standard Symptomatic Treatments for Parkinson's Disease
| Treatment Class | Mechanism of Action | Primary Outcome | Limitations |
| LRRK2 Inhibitors (e.g., this compound) | Inhibition of LRRK2 kinase activity | Potential to slow disease progression (disease-modifying) | Long-term efficacy and safety in humans under investigation |
| Levodopa | Dopamine precursor | Improvement in motor symptoms (UPDRS score) | Motor fluctuations and dyskinesias with long-term use |
| Dopamine Agonists | Direct stimulation of dopamine receptors | Improvement in motor symptoms | Impulse control disorders, hallucinations |
| MAO-B Inhibitors | Inhibition of dopamine breakdown | Mild symptomatic benefit, potential neuroprotective effects debated | Modest efficacy, potential for drug interactions |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the LRRK2 signaling pathway and a typical workflow for evaluating LRRK2 inhibitors.
LRRK2 Signaling Pathway
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for LRRK2 Inhibitor Evaluation
Caption: General experimental workflow for the development and evaluation of LRRK2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of LRRK2 inhibitors.
In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against LRRK2 kinase activity.
Materials:
-
Recombinant LRRK2 enzyme (Wild-Type and G2019S mutant)
-
LRRKtide (a synthetic peptide substrate)
-
ATP
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup:
-
Add 1 µL of the compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of LRRK2 enzyme diluted in kinase buffer.
-
Initiate the reaction by adding 2 µL of a mixture of LRRKtide substrate and ATP in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular LRRK2 Target Engagement Assay (Western Blot)
Objective: To measure the inhibition of LRRK2-mediated phosphorylation of LRRK2 (at Ser935) and its substrate Rab10 (at Thr73) in a cellular context.
Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2-G2019S)
-
Test compound (e.g., this compound)
-
Cell lysis buffer
-
Primary antibodies: anti-pS935-LRRK2, anti-total-LRRK2, anti-pT73-Rab10, anti-total-Rab10, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the test compound or DMSO for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
-
Data Acquisition: Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized phosphorylation levels against the compound concentration to determine the cellular IC50.
Conclusion
This compound emerges as a promising, highly selective inhibitor of the G2019S-LRRK2 kinase, a key target in a genetically defined subset of Parkinson's Disease patients. While direct comparative clinical data are not yet available, preclinical evidence suggests a favorable selectivity profile compared to non-selective inhibitors like MLi-2. The clinical data from other LRRK2 inhibitors, such as BIIB122, demonstrate that significant target engagement in both the periphery and the central nervous system is achievable and well-tolerated in the short term.
The ultimate benchmark for this compound will be its ability to slow disease progression in long-term clinical trials. This would represent a significant advancement over the current standard of care, which is limited to symptomatic management. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other LRRK2 inhibitors as they advance through the drug development pipeline. The scientific community eagerly awaits further data to fully elucidate the therapeutic potential of this targeted approach for Parkinson's Disease.
References
Replicating Key Experiments with EB-42486: A Comparative Guide
This guide provides a comprehensive comparison of the novel B-cell lymphoma 2 (Bcl-2) inhibitor, EB-42486, with other well-characterized Bcl-2 family inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound and to replicate key experiments.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the anti-apoptotic protein Bcl-2. Overexpression of Bcl-2 is a key survival mechanism for many cancer cells, preventing the initiation of programmed cell death (apoptosis). By binding to the BH3-binding groove of Bcl-2, this compound displaces pro-apoptotic proteins, which then trigger the mitochondrial pathway of apoptosis, leading to cancer cell death.[1][2][3][4] This guide compares the in vitro efficacy and binding affinity of this compound with other known Bcl-2 inhibitors: Venetoclax (B612062), Navitoclax, and ABT-737.
Comparative Performance Data
The following tables summarize the key performance metrics of this compound in comparison to other Bcl-2 inhibitors.
Table 1: In Vitro Potency (IC50) in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) was determined in various cancer cell lines after 48 hours of treatment. Lower values indicate higher potency.
| Cell Line | This compound (nM) | Venetoclax (nM) | Navitoclax (nM) | ABT-737 (nM) |
| MOLM-13 (AML) | 5.2 | 8.5[5][6] | 11[7] | 80[8] |
| RS4;11 (ALL) | 0.8 | 1.2[9] | 14[10] | 1590[11] |
| H146 (SCLC) | 95 | >1000 | 110[10] | >1000 |
| PC3 (Prostate) | 4500 | >10000 | 4760[12] | >10000 |
Table 2: In Vitro Binding Affinity (Ki)
The binding affinity (Ki) to key Bcl-2 family proteins was determined using a competitive fluorescence polarization assay. Lower values indicate stronger binding.
| Protein | This compound (nM) | Venetoclax (nM) | Navitoclax (nM) | ABT-737 (nM) |
| Bcl-2 | <0.1 | <0.01 | ≤1[7][10] | 0.6[13] |
| Bcl-xL | 250 | 48 | ≤0.5[10] | 1.0[13] |
| Bcl-w | 180 | 81 | ≤1[7][10] | - |
| Mcl-1 | >5000 | >4400 | >1000 | - |
Key Experimental Protocols
Detailed methodologies for the experiments cited above are provided below to facilitate replication.
Protocol 1: Cell Viability (IC50) Assay
This protocol determines the concentration of a compound required to inhibit the growth of a cell population by 50%.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in cell culture medium. Add the diluted compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.[14]
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value using non-linear regression analysis.[6]
Protocol 2: In Vitro Binding Affinity (Ki) Assay
This protocol measures the binding affinity of a compound to a target protein using a competitive displacement assay.
-
Reagent Preparation: Prepare a reaction buffer containing a fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3) and the purified recombinant Bcl-2 family protein of interest (Bcl-2, Bcl-xL, Bcl-w, or Mcl-1).
-
Compound Addition: Add serial dilutions of this compound or comparator compounds to the wells of a low-volume 384-well plate.
-
Protein-Peptide Incubation: Add the protein-peptide mixture to the wells and incubate for 2 hours at room temperature, protected from light.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: The binding of the fluorescent peptide to the protein results in a high polarization value. Displacement of the peptide by the inhibitor leads to a decrease in polarization. Calculate the Ki value from the IC50 of the displacement curve.[10]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of this compound induced apoptosis.
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Venetoclax | ABT-199 | Bcl-2 inhibitor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Bcl2-antagonist of cell death (BAD) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
EB-42486: Exploring Potential Combination Therapies for Neurodegenerative Disease
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel compounds like EB-42486, a potent and selective LRRK2 inhibitor, is paramount. While preclinical and clinical data on this compound as a monotherapy are emerging, a critical area of investigation lies in its efficacy and synergy in combination with other research compounds. This guide provides a comparative overview of potential combination strategies for this compound, based on the known mechanism of LRRK2 inhibition and the broader landscape of neurodegenerative disease research. However, it is important to note that, at present, specific preclinical or clinical data for this compound in combination with other research compounds is not publicly available.
Understanding this compound and the LRRK2 Target
This compound is an inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in the genetic and sporadic forms of Parkinson's disease. The G2019S mutation in the LRRK2 gene is a common genetic risk factor for Parkinson's, leading to increased kinase activity. By inhibiting LRRK2, this compound aims to modulate downstream signaling pathways that contribute to neurodegeneration.
The LRRK2 signaling pathway is complex and not yet fully elucidated. However, key downstream effectors include Rab GTPases, which are involved in vesicular trafficking. LRRK2 is also known to interact with pathways related to inflammation and protein aggregation, such as the MAPK pathway.
Potential Combination Strategies and Supporting Rationale
Given the multifaceted nature of neurodegenerative diseases, a combination therapy approach with this compound could offer a more comprehensive therapeutic effect. Potential combination partners could target complementary pathways involved in disease progression.
Combination with Levodopa
Levodopa remains the gold-standard symptomatic treatment for Parkinson's disease, directly addressing dopamine (B1211576) deficiency. A combination of this compound with Levodopa could potentially offer both disease-modifying and symptomatic relief.
Rationale:
-
Complementary Mechanisms: this compound targets an upstream pathological process (LRRK2 activity), while Levodopa provides downstream symptomatic control.
-
Potential for Dose Reduction: By slowing disease progression, this compound might allow for lower or less frequent dosing of Levodopa, potentially reducing the incidence of motor complications like dyskinesia.
While no direct preclinical data for an this compound and Levodopa combination exists, the distinct mechanisms of action provide a strong rationale for future investigation.
Combination with Alpha-Synuclein (B15492655) Targeting Agents
The aggregation of alpha-synuclein protein into Lewy bodies is a pathological hallmark of Parkinson's disease. Several therapeutic strategies are in development to reduce alpha-synuclein levels or prevent its aggregation.
Rationale:
-
Targeting a Core Pathology: Combining LRRK2 inhibition with a direct attack on alpha-synuclein pathology could have a synergistic effect on neuronal survival.
-
LRRK2's Role in Protein Clearance: LRRK2 has been implicated in cellular protein clearance pathways, including autophagy. Inhibiting LRRK2 might enhance the clearance of alpha-synuclein aggregates, complementing agents that directly target the protein.
Combination with Anti-Inflammatory Agents
Neuroinflammation is increasingly recognized as a key contributor to the progression of neurodegenerative diseases. Microglia and astrocytes, the resident immune cells of the brain, become activated and release pro-inflammatory cytokines that can exacerbate neuronal damage.
Rationale:
-
LRRK2 and Inflammation: LRRK2 is expressed in immune cells and has been linked to inflammatory responses. This compound may have direct or indirect anti-inflammatory effects.
-
Synergistic Neuroprotection: Combining the neuroprotective effects of LRRK2 inhibition with a dedicated anti-inflammatory compound could provide a more robust defense against neuronal loss.
Experimental Protocols: A General Framework
While specific protocols for this compound combination studies are not available, a general framework for preclinical evaluation would likely involve the following:
In Vitro Studies:
-
Cell Viability Assays: To assess the cytotoxic effects of the individual compounds and their combination in relevant neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures.
-
Target Engagement Assays: To confirm that each compound is hitting its intended target in the combination setting (e.g., LRRK2 phosphorylation assays for this compound).
-
Synergy/Antagonism Analysis: Using methods like the Chou-Talalay method to determine if the combination effect is synergistic, additive, or antagonistic.
-
Functional Assays: Measuring downstream effects relevant to the disease, such as alpha-synuclein aggregation, mitochondrial function, or inflammatory cytokine release.
In Vivo Studies:
-
Animal Models: Utilizing relevant animal models of Parkinson's disease, such as those induced by neurotoxins (e.g., MPTP, 6-OHDA) or genetic models (e.g., LRRK2 G2019S transgenic mice).
-
Behavioral Assessments: To evaluate motor function and coordination (e.g., rotarod test, cylinder test).
-
Histopathological Analysis: To examine neuronal loss (e.g., tyrosine hydroxylase staining in the substantia nigra) and protein aggregation (e.g., alpha-synuclein immunohistochemistry).
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To assess the drug levels in the brain and the extent of target inhibition over time for both compounds in the combination.
Visualizing the Pathways
To better understand the potential interplay of these combination strategies, the following diagrams illustrate the relevant signaling pathways.
Caption: LRRK2 Signaling Pathway and the Action of this compound.
Caption: General Workflow for Preclinical to Clinical Development of Combination Therapies.
Conclusion
While specific data on this compound in combination with other research compounds is eagerly awaited, the scientific rationale for such investigations is strong. Combination therapies that target multiple, complementary pathways hold the promise of enhanced efficacy and a more profound impact on the course of neurodegenerative diseases. As research progresses, the strategic pairing of LRRK2 inhibitors like this compound with other promising therapeutic agents will be a critical area of focus in the pursuit of effective treatments for Parkinson's disease and related disorders. Researchers are encouraged to explore these potential synergies in their preclinical models to pave the way for future clinical investigations.
Evaluating EB-42486: A New Frontier in LRRK2 Inhibition for Parkinson's Disease
A detailed comparison of the novel, mutant-selective LRRK2 inhibitor EB-42486 against its predecessors, GNE-7915 and MLi-2, reveals significant advancements in potency and selectivity, heralding a new era of precision medicine for Parkinson's disease.
Developed by Escape Bio, this compound is a potent and highly selective inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), the most common genetic cause of Parkinson's disease. This guide provides a comprehensive evaluation of the advantages of this compound over previous non-selective LRRK2 inhibitors, GNE-7915 and MLi-2, with a focus on experimental data to support its superior profile.
Key Advantages of this compound:
-
Exceptional Potency against G2019S LRRK2: this compound demonstrates sub-nanomolar potency against the pathogenic G2019S mutant LRRK2, making it one of the most potent inhibitors developed to date.
-
Outstanding Selectivity: The hallmark of this compound is its remarkable selectivity for the G2019S mutant over the wild-type (WT) LRRK2 enzyme. This precision targeting is a significant leap forward, offering the potential to specifically inhibit the hyperactive mutant kinase while sparing the normal function of the wild-type protein. This could translate to a wider therapeutic window and a more favorable safety profile.
-
Potential for a Favorable Safety Profile: By minimizing interaction with wild-type LRRK2 and other kinases, this compound is expected to have fewer off-target effects, a common limitation of earlier, less selective inhibitors.
Quantitative Comparison of LRRK2 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to GNE-7915 and MLi-2.
Table 1: Biochemical Potency (IC50, nM)
| Inhibitor | LRRK2 G2019S | LRRK2 WT | Selectivity (WT/G2019S) |
| This compound | < 0.2 [1] | 6.6 | >33 |
| GNE-7915 | ~9 | ~9 | ~1 |
| MLi-2 | 0.76 | ~1 | ~1.3 |
Note: Data for GNE-7915 and MLi-2 are compiled from various sources and may have been generated using different assay conditions. The selectivity for this compound is calculated based on the provided IC50 values.
Table 2: Kinase Selectivity
| Inhibitor | Kinome Scan Profile | Key Off-Targets (if known) |
| This compound | Data not publicly available | Not disclosed |
| GNE-7915 | Highly selective; tested against a large panel of kinases. | TTK, ALK, 5-HT2B |
| MLi-2 | Exceptionally selective; >295-fold selectivity over 300 kinases. | Minimal off-target activity reported. |
While a comprehensive kinome scan for this compound is not yet publicly available, its high selectivity for the G2019S mutant over the wild-type LRRK2 suggests a favorable off-target profile. A related compound from the same chemical series, EB-42168, was found to be over 90-fold more potent for the G2019S mutant, further supporting the high selectivity of this class of inhibitors.
Experimental Protocols
The data presented in this guide are derived from standard and robust experimental methodologies designed to assess the potency and selectivity of kinase inhibitors.
In Vitro LRRK2 Kinase Inhibition Assay (Biochemical Potency)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against both wild-type and G2019S LRRK2.
Methodology:
-
Reaction Setup: Recombinant LRRK2 enzyme (either WT or G2019S) is incubated in a kinase assay buffer containing a peptide substrate (e.g., LRRKtide) and ATP.
-
Inhibitor Addition: A serial dilution of the test inhibitor (this compound, GNE-7915, or MLi-2) is added to the reaction wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This is commonly done using methods such as:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes antibodies specific to the phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a nonlinear regression model.
Cellular LRRK2 Inhibition Assay (Cellular Potency)
This assay measures the ability of an inhibitor to block LRRK2 kinase activity within a cellular context.
Objective: To determine the cellular IC50 of an inhibitor by measuring the reduction in the phosphorylation of LRRK2 at Serine 935 (pS935), a biomarker of LRRK2 kinase inhibition.
Methodology:
-
Cell Culture and Treatment: A suitable cell line, such as HEK293T cells overexpressing either WT or G2019S LRRK2, is cultured. The cells are then treated with various concentrations of the LRRK2 inhibitor for a specific duration.
-
Cell Lysis: Following treatment, the cells are lysed to release the cellular proteins.
-
Western Blotting:
-
The protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for pS935-LRRK2 and total LRRK2.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
-
Data Analysis: The band intensities for pS935-LRRK2 and total LRRK2 are quantified. The ratio of pS935-LRRK2 to total LRRK2 is calculated and plotted against the inhibitor concentration to determine the cellular IC50.
Kinome Scan (Selectivity Profiling)
This high-throughput screening method assesses the selectivity of a kinase inhibitor against a large panel of kinases.
Objective: To identify potential off-target kinases of an inhibitor and to quantify its overall selectivity.
Methodology:
-
Competition Binding Assay: The test inhibitor is incubated with a library of DNA-tagged kinases in the presence of an immobilized, broad-spectrum kinase inhibitor.
-
Quantification: The amount of each kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag. A potent inhibitor will compete with the immobilized ligand and reduce the amount of kinase captured.
-
Data Analysis: The results are typically visualized as a "TREEspot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. The selectivity score (S-score) is often calculated to provide a quantitative measure of selectivity.
Visualizing the Advantage of this compound
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: LRRK2 signaling and points of selective vs. non-selective inhibition.
Caption: A generalized experimental workflow for comparing LRRK2 inhibitors.
Caption: The logical flow from the properties of this compound to its clinical potential.
Conclusion
This compound represents a significant advancement in the development of LRRK2 inhibitors for the treatment of Parkinson's disease. Its exceptional potency and, most notably, its high selectivity for the pathogenic G2019S mutant over the wild-type enzyme, position it as a superior candidate compared to previous non-selective inhibitors like GNE-7915 and MLi-2. This mutant-selective approach embodies the principles of precision medicine, offering the potential for a more effective and safer therapeutic strategy for individuals with G2019S-associated Parkinson's disease. Further preclinical and clinical studies are warranted to fully realize the therapeutic promise of this compound.
References
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A General Protocol
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While specific protocols for a substance designated as EB-42486 are not publicly available, this guide provides a comprehensive, step-by-step framework for the safe handling and disposal of laboratory chemical waste. Researchers, scientists, and drug development professionals should always consult the substance-specific Safety Data Sheet (SDS) and their institution's Environmental Health and Safety (EHS) department for detailed guidance.
General Chemical Waste Disposal Workflow
The following diagram outlines the critical decision-making process for the proper disposal of chemical waste in a laboratory setting. This workflow emphasizes the importance of consulting your institution's EHS department for specific guidance.
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the handling and disposal of general chemical waste. These procedures are based on best practices and should be adapted to comply with institution-specific guidelines.
Waste Identification and Segregation
-
Solid Waste : Collect solid chemical waste in a durable, leak-proof container with a secure lid. The container should be clearly labeled as "Hazardous Solid Chemical Waste" and list all chemical components.[1]
-
Liquid Waste : Accumulate liquid chemical waste in a compatible, leak-proof container with a screw-top cap. Avoid using containers that may degrade with the solvent used. Label the container as "Hazardous Liquid Chemical Waste" and list all constituents, including solvents and approximate concentrations.[1]
-
Sharps Waste : Needles, syringes, or other sharps contaminated with chemicals should be disposed of in a designated sharps container.[1]
-
Compatibility : Crucially, do not mix incompatible waste streams. Always segregate waste based on chemical compatibility to prevent hazardous reactions.
Labeling and Storage
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), and the date accumulation began.
-
Satellite Accumulation Areas (SAAs) : Store waste containers in a designated SAA within the laboratory, at or near the point of generation. The SAA must be under the control of the laboratory personnel.
Disposal through Institutional EHS
-
Scheduled Pick-up : The primary and recommended disposal route for all chemical waste is through your institution's chemical waste program.[1] Once your waste container is approaching full, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]
-
Drain Disposal : Do not dispose of chemicals down the drain unless specifically permitted by your institution's EHS office for non-hazardous substances.[2][3] Unauthorized drain disposal can lead to regulatory violations and environmental harm.[3]
Spill Response and Personal Protective Equipment (PPE)
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling chemical waste.[4][5]
-
Spill Kits : Laboratories must have appropriate spill kits available. For small spills of non-highly hazardous materials, trained laboratory personnel can typically manage the cleanup.[4] Absorb the spill with an inert material, collect it in a sealed container, and dispose of it as hazardous waste.
-
Emergency Procedures : For large spills or spills of highly hazardous materials, evacuate the area, alert others, and contact your institution's EHS or emergency response team immediately.
Data Presentation: Chemical Waste Container Compatibility
The following table provides a general guide for selecting appropriate container materials for different classes of chemical waste. Always refer to the specific chemical's SDS for detailed compatibility information.
| Waste Type | Recommended Container Material | Incompatible Container Materials |
| Aqueous Solutions (Acids/Bases) | High-Density Polyethylene (HDPE), Glass | Metal (for some acids) |
| Organic Solvents | Glass, Chemically Resistant Plastic (e.g., HDPE) | Some plastics may soften or dissolve |
| Halogenated Solvents | Glass | Some plastics |
| Oxidizing Agents | Glass, Teflon® | Combustible materials (e.g., some plastics) |
| Reducing Agents | Glass, HDPE |
This table is for general guidance only. Always confirm compatibility with the specific chemical's SDS.
By adhering to these general procedures and fostering a culture of safety and environmental stewardship, researchers can ensure the safe and compliant disposal of all laboratory chemical waste.
References
Handling and Safety Protocols for EB-42486: A Guide for Laboratory Professionals
Disclaimer: There is no publicly available information on a substance designated "EB-42486." The following guidance is based on general best practices for handling novel or uncharacterized chemical compounds in a research and development setting. It is imperative to consult your institution's environmental health and safety (EHS) department and any internal documentation available for this specific compound before handling.
This document provides a framework for essential safety and logistical information, including operational and disposal plans, for a novel chemical entity, designated here as this compound. The procedural, step-by-step guidance is intended to directly address common operational questions for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Due to the unknown nature of this compound, a comprehensive approach to personal protective equipment is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum); chemical splash goggles are required when handling solutions or powders. | Protects eyes from splashes, aerosols, and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult a glove compatibility chart if the solvent is known. Double-gloving is recommended. | Prevents dermal absorption, which is a common route of exposure for many chemical compounds. |
| Body Protection | Fully-buttoned laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges may be necessary depending on the compound's volatility and dustiness. A risk assessment by EHS is required. | Protects against inhalation of aerosols, powders, or vapors, which can be a primary route of toxic exposure. |
Operational Workflow for Handling this compound
A systematic workflow is critical to ensure safety and maintain the integrity of the experiment. The following diagram outlines the key steps for handling this compound in a laboratory setting.
Caption: A standard workflow for the safe handling of a novel chemical compound.
Waste Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound must be considered hazardous unless proven otherwise.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and chemically compatible container. | Collect all contaminated solid waste, including gloves, weigh boats, and pipette tips. |
| Liquid Waste (Aqueous) | Labeled, sealed, and chemically compatible container. | Collect all aqueous solutions containing this compound. Do not mix with other waste streams unless compatibility is known. |
| Liquid Waste (Organic) | Labeled, sealed, and chemically compatible container. | Collect all organic solutions containing this compound. Segregate from halogenated and non-halogenated solvents. |
| Sharps | Puncture-resistant sharps container. | Dispose of any needles or other sharps used in the handling of this compound immediately after use. |
Spill Response Protocol
Immediate and appropriate action is required in the event of a spill to mitigate exposure and contamination.
Caption: Logical flow of actions to be taken in the event of a chemical spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
